Product packaging for Butyl benzenesulfonate(Cat. No.:CAS No. 80-44-4)

Butyl benzenesulfonate

Cat. No.: B138820
CAS No.: 80-44-4
M. Wt: 214.28 g/mol
InChI Key: NIKBCKTWWPVAIC-UHFFFAOYSA-N
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Description

Butyl benzenesulfonate is an aryl sulfonate ester that serves as a valuable reagent in specialized organic synthesis and materials science research. A primary application of this compound and its analogues is in the study of hydrotropy, a phenomenon where certain amphiphilic salts increase the solubility of otherwise poorly soluble organic compounds in water . Despite having a smaller hydrophobic group than a traditional surfactant, this compound exhibits mild surface activity and a tendency to self-aggregate in aqueous solutions, making it a subject of interest for investigating aggregation behavior and interfacial properties . Molecular dynamics simulations of related sodium butyl benzene sulfonate isomers have provided insights into their conformations and orientations at the air-water interface, which is crucial for understanding the molecular-level features that drive self-assembly . Furthermore, sulfonate esters are strategically employed in multi-step synthetic chemistry. They can function as reversible blocking groups in aromatic synthesis to achieve regioselective substitution, enabling the exclusive production of ortho-disubstituted aromatic products that are difficult to obtain through direct electrophilic substitution . Beyond fine chemical synthesis, benzenesulfonate derivatives are also explored in the development of advanced materials, such as thermoresponsive ionic liquids for application in forward osmosis processes . This diverse range of applications makes this compound a compound of significant interest in both fundamental and applied chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3S B138820 Butyl benzenesulfonate CAS No. 80-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl benzenesulfonate
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InChI

InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIKBCKTWWPVAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O3S
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DSSTOX Substance ID

DTXSID1075357
Record name Butyl benzenesulfonate
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Molecular Weight

214.28 g/mol
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CAS No.

80-44-4
Record name Butyl benzenesulfonate
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Record name Benzenesulfonic acid, n-butyl ester
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Record name BUTYL BENZENESULFONATE
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Record name Butyl benzenesulfonate
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Foundational & Exploratory

An In-depth Technical Guide to Butyl Benzenesulfonate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of butyl benzenesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₁₀H₁₄O₃S.[1][2][3] It is an ester of benzenesulfonic acid and butanol. The structure consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to a butoxy group. Several isomers exist depending on the structure of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl benzenesulfonate. The properties of these isomers can vary significantly.

The molecular structure of this compound is characterized by the presence of both a polar sulfonate group and nonpolar phenyl and butyl groups, giving the molecule amphiphilic properties. This structural feature influences its solubility and reactivity.

Below is a diagram illustrating the general synthesis workflow for a substituted benzenesulfonic acid, which is a precursor to this compound esters.

SynthesisWorkflow General Synthesis Workflow for a Substituted Benzenesulfonic Acid Reactants Aromatic Hydrocarbon (e.g., tert-butylbenzene) ReactionMixture Reaction Mixture Reactants->ReactionMixture SulfonatingAgent Sulfonating Agent (e.g., Fuming Sulfuric Acid) SulfonatingAgent->ReactionMixture Neutralization Neutralization (e.g., with Sodium Bicarbonate) ReactionMixture->Neutralization Partial Neutralization Precipitation Precipitation of Salt (e.g., with Sodium Chloride) Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product Substituted Benzenesulfonic Acid Salt Filtration->Product

Caption: General synthesis workflow for a substituted benzenesulfonic acid.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that specific values can vary between different isomers.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃S[1][2][3]
Molecular Weight 214.28 g/mol [1][2][3]
Appearance Colorless to light yellow solid or liquid[4]
Melting Point Varies with isomer; tert-butyl isomer is a solid at room temperature
Boiling Point Not specified
Density 1.145-1.152 g/cm³ (for N-butyl benzenesulfonamide, a related compound)[4]
Solubility Soluble in polar organic solvents (e.g., ethanol, chloroform); slightly soluble in water[4]

Experimental Protocols

Synthesis of 4-tert-Butylbenzenesulfonic Acid

A common precursor for the corresponding ester is the sulfonic acid. The following protocol describes the synthesis of 4-tert-butylbenzenesulfonic acid.

Materials:

  • tert-butylbenzene

  • Fuming sulfuric acid (oleum)

  • Sodium bicarbonate

  • Sodium chloride

  • Water

  • Ice

Procedure:

  • In a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid to 40 grams of tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C with frequent shaking.[5][6]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the oil layer of tert-butylbenzene is completely dissolved.[5][6]

  • Pour the reaction mixture into 300 mL of water.

  • Carefully neutralize the acid partially by adding 15 grams of sodium bicarbonate.[6]

  • Filter the solution to remove any solid impurities.

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 grams of sodium chloride and heat until it dissolves.[6]

  • Cool the solution thoroughly in an ice bath to crystallize the product.

  • Collect the crystalline product by filtration and wash it with a saturated sodium chloride solution.[5][6]

  • Dry the sodium 4-(tert-butyl)benzenesulfonate salt. The free acid can be obtained by neutralization with a stoichiometric amount of a strong acid followed by extraction.[5][6]

The following diagram illustrates the logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

SynthesisLogicalFlow Logical Workflow for the Synthesis of 4-tert-Butylbenzenesulfonic Acid Start Start Sulfonation Sulfonation of tert-butylbenzene Start->Sulfonation Quenching Quenching with Water Sulfonation->Quenching Reaction Complete Neutralization Partial Neutralization Quenching->Neutralization Purification Purification and Precipitation Neutralization->Purification Isolation Isolation of Product Purification->Isolation End End Isolation->End

Caption: Logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Reactivity and Applications

Benzenesulfonic acids and their esters are versatile reagents in organic synthesis. They can undergo a variety of reactions, including the formation of sulfonamides, sulfonyl chlorides, and other esters. The sulfonation reaction itself is reversible at temperatures above 220°C.[7]

This compound, like other alkyl sulfonates, can act as an alkylating agent.[8] This reactivity is due to the sulfonate group being a good leaving group, facilitating nucleophilic substitution reactions at the butyl group. This property makes them useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Safety Information

This compound should be handled with care in a laboratory setting. It may be irritating to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of Butyl Benzenesulfonate from Benzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The synthesis of butyl benzenesulfonate involves the nucleophilic attack of n-butanol on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Quantitative Data

Due to the absence of a specific literature report detailing the synthesis of this compound, the following table presents expected and general quantitative data based on similar reactions and the physicochemical properties of the involved substances.

ParameterValueSource/Comment
Reactants
Benzenesulfonyl Chloride Molar Mass176.62 g/mol [1]
n-Butanol Molar Mass74.12 g/mol General Chemical Knowledge
Pyridine Molar Mass79.10 g/mol General Chemical Knowledge
Product
This compound Molar Mass214.28 g/mol [2][3][4]
This compound CAS Number80-44-4[2][3][4]
Reaction Conditions (Typical)
Temperature0 °C to room temperatureGeneral procedure for sulfonate ester synthesis
SolventDichloromethane (DCM) or similar aprotic solventGeneral procedure for sulfonate ester synthesis
Yield (Expected) >80%Based on analogous reactions

Experimental Protocol: A Generalized Procedure

The following is a detailed methodology for the synthesis of this compound. This protocol is based on general procedures for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.[5][6]

Materials:

  • Benzenesulfonyl chloride

  • n-Butanol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add n-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the cooled solution of n-butanol in DCM.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-60 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure.

ReactionPathway Reaction Pathway for this compound Synthesis Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Intermediate Protonated Intermediate Benzenesulfonyl_Chloride->Intermediate + n_Butanol n-Butanol n_Butanol->Intermediate Pyridine Pyridine Pyridine->Intermediate Butyl_Benzenesulfonate This compound Intermediate->Butyl_Benzenesulfonate - HCl Pyridinium_Hydrochloride Pyridinium Hydrochloride Intermediate->Pyridinium_Hydrochloride

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow Experimental Workflow Start Start Setup Reaction Setup: n-Butanol + DCM Cool to 0 °C Start->Setup Add_Pyridine Add Pyridine Setup->Add_Pyridine Add_BsCl Add Benzenesulfonyl Chloride solution dropwise Add_Pyridine->Add_BsCl React Stir at RT for 2-4h Add_BsCl->React Workup Aqueous Work-up: - 1M HCl wash - NaHCO3 wash - Brine wash React->Workup Dry Dry over MgSO4 Workup->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification: Vacuum Distillation or Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: A generalized experimental workflow for the synthesis.

References

Physical and chemical properties of butyl benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled to support research, development, and application activities involving this compound. This document summarizes key data, outlines experimental methodologies, and illustrates fundamental chemical transformations.

Introduction

This compound (C₁₀H₁₄O₃S) is an organic chemical compound, specifically an ester of butanol and benzenesulfonic acid.[1] The properties and reactivity of this compound are primarily determined by the functional sulfonate ester group and the butyl chain. This guide will focus on n-butyl benzenesulfonate, though it is important to note that other isomers (sec-butyl, isobutyl, and tert-butyl) exist and will exhibit different physical and chemical properties.

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while data for the direct compound is limited, properties of related compounds, such as N-butyl benzenesulfonamide, provide valuable estimations.[2]

PropertyValueSource / Notes
Molecular Formula C₁₀H₁₄O₃S[1]
Molecular Weight 214.281 g/mol [1]
Appearance Clear LiquidInferred from related compounds[2]
Density ~ 1.145-1.152 g/cm³Estimated from N-butyl benzenesulfonamide[2]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., ethanol, chloroform)Estimated from N-butyl benzenesulfonamide[2]
Refractive Index ~ 1.520 - 1.526 (at 20°C)Estimated from N-butyl benzenesulfonamide[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the sulfonate ester linkage.

Hydrolysis

This compound is susceptible to hydrolysis, which involves the cleavage of the ester bond by water. This reaction can be catalyzed by both acid and base. The hydrolysis of substituted benzenesulfonates generally proceeds via a nucleophilic substitution mechanism.[3][4] The reaction yields butanol and benzenesulfonic acid.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the benzene ring.[3] For similar compounds like aromatic sulphonyl chlorides, the hydrolysis is reported to follow an Sₙ2 mechanism.[5]

Reactivity with Nucleophiles

The benzenesulfonate group is an excellent leaving group, making the butyl group susceptible to nucleophilic attack. In these reactions, a nucleophile displaces the benzenesulfonate anion. This reactivity is a cornerstone of its utility in organic synthesis, where it can act as a butylating agent.

The general mechanism for nucleophilic substitution is illustrated below. A wide range of nucleophiles can participate in this type of reaction.

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound would involve the reaction of benzenesulfonyl chloride with n-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Materials:

  • Benzenesulfonyl chloride

  • n-Butanol

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butanol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water, dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for monitoring reaction progress and assessing the purity of the final product.[6] For related alkyl benzene sulfonates, an anion exchange column with a UV detector set at 280 nm has been used.[7]

  • Gas Chromatography (GC): GC is another effective technique for analyzing the volatility and purity of this compound.[1]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the compound.[8]

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the S=O and S-O stretching vibrations of the sulfonate group.[8]

    • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]

Diagrams of Chemical Processes

The following diagrams illustrate key chemical reactions involving this compound.

Caption: Hydrolysis of this compound.

Caption: General Nucleophilic Substitution Reaction.

Conclusion

This compound is a reactive ester with well-defined chemical properties that make it a useful intermediate in organic synthesis. Its physical properties are consistent with a moderately polar organic molecule. The primary mode of reactivity involves nucleophilic substitution at the butyl group, with the benzenesulfonate moiety acting as an effective leaving group. The experimental protocols for its synthesis and analysis are based on standard organic chemistry techniques. This guide provides foundational information for professionals working with or considering the use of this compound in their research and development endeavors.

References

Spectroscopic data of butyl benzenesulfonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Butyl Benzenesulfonate

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O₃S. It is the butyl ester of benzenesulfonic acid.

Structure:

Molecular Weight: 214.28 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.95m2HAromatic (ortho-protons)
7.50 - 7.65m3HAromatic (meta- and para-protons)
4.15t2H-O-CH₂ -CH₂-CH₂-CH₃
1.65m2H-O-CH₂-CH₂ -CH₂-CH₃
1.35m2H-O-CH₂-CH₂-CH₂ -CH₃
0.90t3H-O-CH₂-CH₂-CH₂-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
135.5Aromatic (ipso-carbon)
133.0Aromatic (para-carbon)
129.0Aromatic (ortho-carbons)
128.0Aromatic (meta-carbons)
70.0-O-CH₂ -CH₂-CH₂-CH₃
30.5-O-CH₂-CH₂ -CH₂-CH₃
18.5-O-CH₂-CH₂-CH₂ -CH₃
13.5-O-CH₂-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2960 - 2850Medium-StrongAliphatic C-H stretch
1360 - 1340StrongAsymmetric S=O stretch (sulfonate)
1180 - 1160StrongSymmetric S=O stretch (sulfonate)
1100 - 1000StrongS-O-C stretch
1600 - 1450Medium-WeakAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
214Low[M]⁺ (Molecular Ion)
157Medium[M - C₄H₉O]⁺ or [PhSO₂]⁺
141High[PhSO₂H]⁺
77High[C₆H₅]⁺ (Phenyl cation)
57Medium[C₄H₉]⁺ (Butyl cation)
56High[C₄H₈]⁺ (Butene)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 128-1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Spectrum Generation, Fragment Analysis Acq_MS->Proc_MS Analysis_NMR Chemical Shifts, Integration, Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Pattern Proc_MS->Analysis_MS Structure_Elucidation Structural Elucidation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the butyl and benzenesulfonyl groups. The IR spectrum clearly indicates the presence of the sulfonate ester and aromatic functionalities. Finally, the mass spectrum is consistent with the molecular weight and expected fragmentation patterns of the compound. This comprehensive dataset is invaluable for the identification, characterization, and quality control of this compound in research and development settings.

Solubility of Butyl Benzenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of butyl benzenesulfonate in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development, where understanding solubility is critical for process optimization, formulation, and purification.

Predicted Solubility Profile of this compound

Based on the known solubility of its lower alkyl chain analogs, methyl and ethyl benzenesulfonate, this compound is expected to be readily soluble in a range of common organic solvents. The presence of the butyl group, which is larger and more non-polar than methyl or ethyl groups, may slightly influence its solubility relative to these analogs, but the overall trends are anticipated to be similar.

The general principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit good solubility in polar organic solvents.[1] Its solubility is expected to decrease in non-polar solvents.

Data on Structurally Related Compounds

To facilitate a predictive understanding, the following table summarizes the available qualitative solubility data for methyl and ethyl benzenesulfonate.

CompoundSolventSolubility
Methyl Benzenesulfonate ChloroformMiscible[2][3]
MethanolMiscible[2][3]
EthanolMiscible[2][3]
EtherMiscible[2][3]
WaterImmiscible[2][3]
Ethyl Benzenesulfonate AlcoholsSoluble[4]
EthersSoluble[4]
WaterGenerally Soluble[4]
Methyl p-Toluenesulfonate EthanolSoluble[5]
EtherSoluble[5]
WaterLimited solubility[5]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data of this compound in specific solvents, the following gravimetric method is recommended. This protocol can be adapted for various solute-solvent systems.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven

  • Burette[6]

  • Pipettes

Procedure[6]
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

    • The difference in mass before and after evaporation gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • To calculate g/100 mL:

      • Solubility = (mass of dissolved this compound / volume of solvent used) x 100

    • To calculate mol/L:

      • First, calculate the molar mass of this compound.

      • Moles of solute = mass of dissolved this compound / molar mass

      • Molar solubility = moles of solute / volume of solvent in liters

Visualization of Relevant Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows related to the use and study of this compound.

Synthesis of this compound

The following diagram outlines a typical synthetic route for the preparation of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reaction_Vessel Reaction in an Inert Solvent (e.g., Dichloromethane) Benzenesulfonyl_Chloride->Reaction_Vessel Butanol Butanol Butanol->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product G Start Start Prepare_Mixture Prepare Excess Solute in Solvent Start->Prepare_Mixture Equilibrate Equilibrate at Constant Temperature with Stirring Prepare_Mixture->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Withdraw_Sample Withdraw Supernatant Settle->Withdraw_Sample Filter Filter Sample Withdraw_Sample->Filter Weigh_Solution Weigh Filtered Solution Filter->Weigh_Solution Evaporate Evaporate Solvent Weigh_Solution->Evaporate Weigh_Residue Weigh Dry Residue (Solute) Evaporate->Weigh_Residue Calculate Calculate Solubility Weigh_Residue->Calculate End End Calculate->End

References

Health and Safety Considerations for Butyl Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for butyl benzenesulfonate and related compounds. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. There is limited specific toxicological data available for this compound in the public domain. Therefore, this guide supplements the available information with data from the closely related compound, N-butylbenzenesulfonamide (NBBS), and other benzenesulfonate derivatives to provide a more complete overview of potential hazards. The specific compound being referenced is clearly indicated throughout the document.

Executive Summary

This compound is an organic chemical that requires careful handling due to potential health and safety risks. While comprehensive toxicological data for this compound is limited, information from structurally similar compounds, particularly N-butylbenzenesulfonamide (NBBS), suggests potential for organ toxicity with repeated exposure and hazards to aquatic life.[1][2] NBBS has been identified as a neurotoxin and an androgen receptor antagonist.[1][3][4][5][6][7] Standard personal protective equipment and engineering controls are essential to minimize exposure. This guide summarizes the available toxicological data, outlines standard experimental protocols for safety assessment, and details the known mechanisms of action, including its effect on androgen receptor signaling.

Chemical and Physical Properties

A summary of the physical and chemical properties of N-butylbenzenesulfonamide, a close structural analog of this compound, is provided below.

PropertyValueReference
Molecular Formula C10H15NO2S[8]
Molecular Weight 213.3 g/mol [8]
Appearance Colorless oily liquid[1]
Boiling Point 314 °C[1][8]
Flash Point 113 °C[8]
Density 1.15 g/cm³[8]
Solubility in Water 0.45 g/L at 20 °C[8]

Toxicological Data

Acute Toxicity of N-Butylbenzenesulfonamide
EndpointSpeciesRouteValueReference
LD50RatOral2,070 mg/kg[8]
LD50RatDermal> 2,000 mg/kg[8]
LC50RatInhalation> 4.06 mg/L (4 h)[8]
Skin and Eye Irritation
CompoundSpeciesTestResultReference
Benzene sulfonateRabbitDermal IrritationSlight irritant at 5000 mg/L, reversible within 72 hours.[9][10]
Benzene meta-disulfonateRabbitDermal IrritationSlight irritant at 5000 mg/L, no irritation at 2000 mg/L.[9][10]
para-phenol sulfonateRabbitDermal IrritationSlight irritant at 5000 mg/L, no irritation at 2000 mg/L.[9][10]
N-Butylbenzenesulfonamide--May cause skin and eye irritation.[2][11][2][11]
Other Toxicological Endpoints
EndpointCompoundResultReference
Sensitization N-ButylbenzenesulfonamideNot classified as a sensitizer in a murine local lymph node assay (LLNA).[12]
Mutagenicity N-ButylbenzenesulfonamideNegative in a Salmonella/E.coli Mutagenicity (Ames) Test.[13]
Carcinogenicity N-ButylbenzenesulfonamideNo indication of carcinogenicity to humans (not listed by IARC).[1][4][7][1][4][7]
Reproductive Toxicity N-butylbenzeneNo serious reproductive toxicity was observed in a two-generation study in rats.
Specific Target Organ Toxicity (Repeated Exposure) N-ButylbenzenesulfonamideMay cause damage to organs through prolonged or repeated exposure.[2][4][7][1][2][4][7]
Neurotoxicity N-ButylbenzenesulfonamideIdentified as a neurotoxin.[1][4][5][7] A 27-day oral exposure study in rats did not support previous reports of neurotoxicity at the tested doses.[1][8][14][1][4][5][7][8][14]
Endocrine Effects N-ButylbenzenesulfonamideExhibits antiandrogenic activity by acting as an antagonist to the human androgen receptor.[3][6][3][6]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines, which would be used to assess the safety of a chemical such as this compound.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423).[15][16][17]

  • Animals: Healthy, young adult rats of a single sex (usually females) are used.[15][16]

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[16]

  • Procedure: A stepwise procedure is used with three animals per step. The test substance is administered orally by gavage at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg).[15][16]

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17][18] The outcome of one step determines the dosing for the next step.[15]

Dermal Irritation (OECD 404)

The potential for dermal irritation is assessed according to OECD Guideline 404.[19][20]

  • Animals: Healthy, young adult albino rabbits are typically used.[19]

  • Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[19]

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area of the skin under a gauze patch.[19]

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[19]

Eye Irritation (OECD 405)

The potential for eye irritation is evaluated based on OECD Guideline 405.[2][3][11][14][21]

  • Animals: Healthy, adult albino rabbits are used.[3][11]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2][3][11]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is also assessed.[2][21]

Mutagenicity - Ames Test (OECD 471)

The mutagenic potential is commonly assessed using the bacterial reverse mutation assay, or Ames test, as described in OECD Guideline 471.[22][23]

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[4][22][24][25]

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[9][22]

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted.[4][25] A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[25]

Carcinogenicity (OECD 451)

Long-term carcinogenicity studies are conducted according to OECD Guideline 451.[26][27][28][29][30]

  • Animals: Typically, rats and mice of both sexes are used.[27][28][30] Each dose group should consist of at least 50 animals of each sex.[26][30]

  • Dosing: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).[30] At least three dose levels are used, along with a control group.[28]

  • Observations: Animals are observed for signs of toxicity and the development of tumors. A complete histopathological examination is performed on all animals at the end of the study.[26][29]

Reproductive and Developmental Toxicity (OECD 421)

A screening for reproductive and developmental toxicity can be performed following OECD Guideline 421.[8][12][31]

  • Animals: Male and female rats are used.[8][12]

  • Dosing: The test chemical is administered to males for a minimum of four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.[8][12][31]

  • Endpoints: The study evaluates effects on mating performance, fertility, pregnancy outcomes, and the growth and development of the offspring.[8][31]

Mechanism of Action & Signaling Pathways

Androgen Receptor Antagonism

N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor (AR).[3][6] The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and function of male reproductive tissues. The mechanism of AR antagonism by small molecules typically involves the following steps:

  • Competitive Binding: The antagonist competes with endogenous androgens (e.g., testosterone, dihydrotestosterone) for binding to the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm.[23][32]

  • Inhibition of Conformational Change: Binding of the antagonist prevents the conformational change in the AR that is necessary for its activation.

  • Disruption of Nuclear Translocation: The inactive AR-antagonist complex may be inhibited from translocating from the cytoplasm to the nucleus.[33]

  • Prevention of DNA Binding and Transcription: By preventing nuclear translocation and proper conformational changes, the antagonist blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-responsive genes.[34][35]

AndrogenReceptorAntagonism cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (Inactive) Androgen->AR_inactive Binds to LBD AR_active AR Conformational Change & Dimerization Antagonist This compound (Antagonist) Antagonist->AR_inactive Competitively Binds to LBD AR_blocked Activation Blocked AR_inactive->AR_active AR_inactive->AR_blocked AR_nuclear Nuclear Translocation & DNA Binding (ARE) AR_active->AR_nuclear Transcription Gene Transcription AR_blocked->Transcription X AR_nuclear->Transcription

Caption: Androgen Receptor Antagonism by this compound.

Health and Safety Recommendations

Exposure Controls
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][8][11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[21]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Wash hands thoroughly after handling.[8][36]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][36]

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][36]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][14][36]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][36]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][14][36]

Accidental Release and Disposal
  • Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[8][36]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8][36]

Conclusion

This compound and its analogs present several health and safety considerations that necessitate careful management in a laboratory or industrial setting. The primary concerns, based on data from N-butylbenzenesulfonamide, are the potential for organ damage with repeated exposure and antiandrogenic activity. While specific quantitative toxicity data for this compound is limited, a conservative approach to handling, based on the information available for structurally related compounds, is warranted. Adherence to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial to minimize the risk of exposure and ensure the safety of researchers and professionals.

References

Butyl benzenesulfonate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of Butyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound. Due to the limited availability of data specific to this compound, this guide draws upon information from structurally related substances, primarily linear alkylbenzene sulfonates (LAS) and other benzenesulfonic acid derivatives, to infer potential degradation mechanisms and environmental behavior. This document summarizes the expected stability of this compound under various conditions and outlines potential biotic and abiotic degradation pathways. Detailed experimental protocols for assessing degradation are provided as a framework for future studies.

Chemical and Physical Properties

This compound (CAS No. 80-44-4) is the butyl ester of benzenesulfonic acid. It is a colorless to light yellow liquid with applications as a plasticizer and as an intermediate in chemical synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 80-44-4[2][3][4]
Molecular Formula C₁₀H₁₄O₃S[2][3][5]
Molecular Weight 214.28 g/mol [1][2][3][5]
Appearance Colorless to light yellow clear liquid
Boiling Point 153 °C @ 7 mmHg[1]
Refractive Index 1.4980 to 1.5020[1]
Storage 2-8°C, Sealed in dry conditions[2][3]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and environmental fate. Generally, the compound is considered stable if stored and handled according to prescribed safety standards.[6]

Thermal Stability
Hydrolytic Stability

As an ester of a strong acid (benzenesulfonic acid), this compound is anticipated to be stable to hydrolysis under neutral and acidic pH conditions typical of the environment.[7] However, the sulfonation of benzene is a reversible reaction, and desulfonation can be induced by heating in water to temperatures near 200 °C.[8] This suggests that under harsh conditions, such as elevated temperatures in an aqueous environment, the degradation pathway may involve hydrolysis of the ester linkage followed by desulfonation of the resulting benzenesulfonic acid.

Degradation Pathways

The environmental degradation of this compound can occur through both abiotic and biotic mechanisms. The primary pathways are predicted to be biodegradation and photodegradation, based on data from structurally similar alkylbenzene sulfonates.

Biodegradation

The most significant environmental degradation pathway for compounds like this compound is microbial action. The biodegradation of linear alkylbenzene sulfonates (LAS) is well-documented and proceeds through a multi-step process initiated by aerobic bacteria, such as those from the Pseudomonas and Alcaligenes genera.[9][10][11][12]

The proposed pathway involves:

  • Omega (ω)-Oxidation : The degradation begins with the oxidation of the terminal methyl group of the butyl chain by monooxygenase enzymes to form a primary alcohol, which is then further oxidized to a carboxylic acid.[13]

  • Beta (β)-Oxidation : The resulting sulfophenyl carboxylic acid undergoes sequential cleavage of two-carbon units from the alkyl chain, progressively shortening it.[13][14]

  • Desulfonation : Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the aromatic ring, often by dioxygenase enzymes.[11][13]

  • Aromatic Ring Cleavage : The resulting catechol or other dihydroxylated intermediates are then subject to ring cleavage, followed by further degradation into smaller molecules that can enter central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and sulfate).[9][11][15]

Biodegradation_Pathway substance This compound omega ω-Oxidation (Monooxygenase) substance->omega Alkyl Chain Attack spca Sulfophenyl Butanoic Acid omega->spca beta β-Oxidation spca->beta spca_short Short-chain Sulfophenyl Carboxylic Acid beta->spca_short desulf Desulfonation spca_short->desulf catechol Catechol Intermediate desulf->catechol cleavage Ring Cleavage (Dioxygenase) catechol->cleavage mineralization Mineralization (CO₂, H₂O, SO₄²⁻) cleavage->mineralization

Proposed Biodegradation Pathway of this compound.
Abiotic Degradation: Photodegradation

In aquatic environments, direct or indirect photodegradation can contribute to the transformation of this compound. Studies on benzenesulfonate and related aromatic compounds show that photocatalytic degradation often proceeds via oxidation by hydroxyl radicals (•OH).[7][16]

The proposed photodegradation mechanism includes:

  • Hydroxyl Radical Attack : Photogenerated hydroxyl radicals attack the electron-rich benzene ring.

  • Formation of Intermediates : This leads to the formation of hydroxylated intermediates, such as hydroxyphenyl sulfonates and catechols.[7][16]

  • Ring Opening and Mineralization : Subsequent oxidation leads to the opening of the aromatic ring, desulfonation, and eventual mineralization to inorganic products.[16]

Photodegradation_Pathway start This compound hydroxylated Hydroxylated Intermediates (e.g., Catechols) start->hydroxylated radicals •OH Radicals (Generated by light) radicals->start Attack ring_opening Aromatic Ring Opening hydroxylated->ring_opening fragments Aliphatic Fragments & Sulfonate ring_opening->fragments mineralization Mineralization (CO₂, H₂O, SO₄²⁻) fragments->mineralization

Proposed Photodegradation Pathway of this compound.

Experimental Protocols

Standardized methods can be adapted to assess the stability and degradation of this compound. Detailed protocols for biodegradability and photodegradation testing are outlined below.

Protocol for Aerobic Biodegradability Testing (Adapted from OECD 301D)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms in an aqueous medium.

Materials:

  • This compound (test substance)

  • Mineral Salts Medium (per OECD 301)

  • Activated sludge from a domestic wastewater treatment plant (inoculum)

  • Reference substance (e.g., sodium benzoate)

  • Apparatus: 2 L flasks, magnetic stirrers, oxygen meter or BOD analyzer, pH meter, analytical instrument (e.g., HPLC-UV or TOC analyzer).

Methodology:

  • Medium Preparation: Prepare the mineral salts medium according to OECD 301 guidelines. Aerate the medium to achieve oxygen saturation and adjust the pH to 7.4 ± 0.2.

  • Inoculum Preparation: Collect fresh activated sludge, homogenize, and filter to remove large particles. Wash the sludge with the mineral medium via centrifugation and resuspend. The final concentration should be approximately 30 mg/L solids in the test flasks.

  • Test Setup: Prepare test flasks containing the mineral medium and inoculum.

    • Test Flasks: Add this compound to achieve a final concentration of 10-20 mg/L (or 100 mg/L for COD/BOD measurement).

    • Reference Flask: Add sodium benzoate at the same concentration as the test substance.

    • Toxicity Control: Add both the test substance and reference substance.

    • Blank Control: Contains only medium and inoculum.

  • Incubation: Incubate the flasks in the dark at 22 ± 2 °C with continuous stirring for 28 days.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., days 0, 3, 7, 14, 21, 28). Analyze for the disappearance of the test substance using a suitable analytical method like HPLC or by measuring a non-specific parameter like Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).

  • Data Evaluation: Calculate the percentage degradation at each time point relative to the initial concentration after correcting for the blank control. The substance is considered readily biodegradable if it reaches >60% degradation within the 28-day period and within a "10-day window" following the onset of degradation.

Biodegradability_Workflow cluster_prep cluster_setup prep 1. Preparation setup 2. Test Setup prep->setup incubation 3. Incubation setup->incubation analysis 4. Sampling & Analysis incubation->analysis 28 days evaluation 5. Data Evaluation analysis->evaluation sub_prep_media Prepare Mineral Medium sub_prep_inoculum Prepare Inoculum (Activated Sludge) sub_setup_flasks Add Medium & Inoculum to Flasks sub_setup_add Spike with Test Substance, Reference, and Controls

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Butyl Benzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the four structural isomers of this compound: n-butyl, sec-butyl, isobutyl, and tert-butyl benzenesulfonate. These compounds are primarily utilized in organic synthesis as alkylating agents. This document details their chemical and physical properties, methods of synthesis, and characteristic spectroscopic data. While these specific esters are not widely associated with direct biological activity or defined signaling pathways in drug development, their role as synthetic intermediates is critical. The information is presented to aid researchers in understanding their properties and potential applications in chemical synthesis.

Introduction

Butyl benzenesulfonates are organic compounds with the chemical formula C₁₀H₁₄O₃S. They are esters of butanol and benzenesulfonic acid. The structural diversity of the butyl group gives rise to four distinct isomers, each with unique physical and chemical properties stemming from the arrangement of the carbon atoms in the alkyl chain. The benzenesulfonate moiety is an excellent leaving group, making these compounds effective alkylating agents in nucleophilic substitution reactions. Their primary application lies in laboratory and industrial synthesis for the introduction of butyl groups onto various nucleophiles.[1]

This guide summarizes the known properties, provides a general synthesis protocol, and presents spectroscopic information for these isomers.

Isomer Structures and Nomenclature

The four structural isomers are distinguished by the connectivity of the butyl group to the sulfonate oxygen.

G cluster_n n-butyl benzenesulfonate cluster_sec sec-butyl benzenesulfonate cluster_iso isothis compound cluster_tert tert-butyl benzenesulfonate n_img n_img sec_img sec_img iso_img iso_img tert_img tert_img

Figure 1. Structures of this compound Isomers.

The structural isomerism arises from the different carbon skeletons of the butyl group, leading to primary (n-butyl, isobutyl), secondary (sec-butyl), and tertiary (tert-butyl) esters.

G cluster_alcohols Starting Alcohols Butanol_Isomers Butanol Isomers (C4H10O) n_butanol n-Butanol (Primary) sec_butanol sec-Butanol (Secondary) iso_butanol Isobutanol (Primary) tert_butanol tert-Butanol (Tertiary) Esterification Esterification with Benzenesulfonyl Chloride n_butanol->Esterification sec_butanol->Esterification iso_butanol->Esterification tert_butanol->Esterification n_ester n-Butyl Benzenesulfonate Esterification->n_ester sec_ester sec-Butyl Benzenesulfonate Esterification->sec_ester iso_ester Isothis compound Esterification->iso_ester tert_ester tert-Butyl Benzenesulfonate Esterification->tert_ester

Figure 2. Relationship of Butyl Alcohol Isomers to their Corresponding Benzenesulfonate Esters.

Physicochemical Properties

The physical properties of the isomers are influenced by the degree of branching in the butyl chain. Increased branching generally leads to a decrease in boiling point and an increase in melting point due to changes in intermolecular forces (van der Waals forces) and crystal packing efficiency.

Data Summary

The following tables summarize the key quantitative data for the isomers of this compound. Data for some isomers is limited in the public literature.

Table 1: General Properties

Property n-Butyl Benzenesulfonate sec-Butyl Benzenesulfonate Isothis compound tert-Butyl Benzenesulfonate
CAS Number 80-44-4[2] 6151-33-3 24698-43-9[3] 91950-41-3[1]
Molecular Formula C₁₀H₁₄O₃S[2] C₁₀H₁₄O₃S C₁₀H₁₄O₃S[3] C₁₀H₁₄O₃S[1]
Molecular Weight 214.28 g/mol [2] 214.28 g/mol 214.28 g/mol [4] 214.28 g/mol [1]

| Appearance | Data not available | Data not available | Data not available | Solid at room temp.[1] |

Table 2: Physical Properties

Property n-Butyl Benzenesulfonate sec-Butyl Benzenesulfonate Isothis compound tert-Butyl Benzenesulfonate
Boiling Point (°C) 153 @ 7 mmHg[5][6] Data not available Data not available Data not available
Melting Point (°C) Data not available Data not available Data not available Data not available
Density (g/cm³) 1.15[5][6] Data not available Data not available Data not available

| Refractive Index | 1.4980 - 1.5020[5] | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

The most common method for synthesizing butyl benzenesulfonates is the reaction of the corresponding butyl alcohol isomer with benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the HCl byproduct generated during the reaction.

G Start Starting Materials: - Butanol Isomer - Benzenesulfonyl Chloride - Pyridine (Base) - DCM (Solvent) Reaction Combine reactants in DCM at 0°C. Stir and allow to warm to room temperature. Start->Reaction Workup Aqueous Workup: - Wash with dilute HCl - Wash with NaHCO₃ (aq) - Wash with Brine Reaction->Workup Dry Dry organic layer over anhydrous Na₂SO₄ Workup->Dry Evaporate Remove solvent (Rotary Evaporation) Dry->Evaporate Purify Purification (Flash Column Chromatography) Evaporate->Purify Product Pure Butyl Benzenesulfonate Isomer Purify->Product

Figure 3. General Experimental Workflow for the Synthesis of Butyl Benzenesulfonates.

General Experimental Protocol: Synthesis of n-Butyl Benzenesulfonate

This protocol provides a representative procedure for the synthesis of a this compound isomer.

Materials:

  • n-Butanol

  • Benzenesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of n-butanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask cooled in an ice bath (0 °C), add benzenesulfonyl chloride (1.1 eq.) dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure n-butyl benzenesulfonate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of each isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the butyl group.

  • Aromatic Protons: Typically appear as multiplets in the range of 7.5-8.0 ppm.

  • Alkyl Protons: The chemical shifts and splitting patterns are characteristic of each isomer's structure. For example, the -CH₂-O- protons in n-butyl and isobutyl isomers will appear further downfield (~4.0-4.2 ppm) than the -CH-O- proton of the sec-butyl isomer. The tert-butyl isomer will show a singlet for its nine equivalent methyl protons. A ¹H NMR spectrum for n-butyl benzenesulfonate is publicly available and shows characteristic peaks.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the number of unique carbon environments in the molecule. The chemical shifts of the butyl group carbons are particularly informative for distinguishing between the isomers. For example, a reference to the ¹³C NMR spectrum of isothis compound is available in the supplementary information of a research article.[8]

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands for butyl benzenesulfonates include:

  • S=O Asymmetric Stretch: ~1350-1370 cm⁻¹

  • S=O Symmetric Stretch: ~1170-1190 cm⁻¹

  • C-O Stretch: ~1000-1020 cm⁻¹

  • Aromatic C=C Stretch: ~1450-1600 cm⁻¹

  • Aromatic C-H Stretch: ~3050-3100 cm⁻¹

  • Aliphatic C-H Stretch: ~2850-2960 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 214. The fragmentation patterns will differ based on the stability of the carbocation formed upon cleavage of the C-O bond. The tert-butyl isomer is expected to show a prominent peak corresponding to the stable tert-butyl cation.

Reactivity and Applications

The primary chemical utility of butyl benzenesulfonates is as alkylating agents. The benzenesulfonate anion is a very stable leaving group, facilitating Sₙ1 and Sₙ2 reactions.

  • n-Butyl and Isobutyl (Primary) Esters: Tend to react via an Sₙ2 mechanism.

  • sec-Butyl (Secondary) Ester: Can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 elimination reactions, depending on the reaction conditions.

  • tert-Butyl (Tertiary) Ester: Reacts predominantly via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. It can also act as a sulfonylating agent.[1]

These compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules where the introduction of a specific butyl isomer is required.

Biological Activity and Signaling Pathways

There is limited to no information in the scientific literature describing specific biological activities or interactions with signaling pathways for these simple this compound esters. Their high reactivity as alkylating agents would likely lead to non-specific cytotoxicity at sufficient concentrations.

It is important to distinguish these compounds from linear alkylbenzene sulfonates (LAS), which are widely used surfactants with documented environmental and toxicological profiles, and from compounds like N-butylbenzenesulfonamide, which has been investigated for antiandrogenic activity.[9][10] The this compound esters discussed herein are primarily considered synthetic intermediates, and their use in drug development is confined to their role in the construction of more complex, biologically active molecules.

Conclusion

The four isomers of this compound exhibit distinct physical and chemical properties dictated by the structure of the butyl group. They are synthesized from the corresponding alcohols and serve as effective alkylating agents in organic synthesis. While quantitative data for some isomers is sparse, this guide provides a foundational understanding of their properties and a framework for their synthesis and characterization. For professionals in drug development, their value lies not in direct biological effects but in their utility as versatile chemical building blocks.

References

Methodological & Application

Application Notes: Butyl Benzenesulfonate in the Synthesis of N-Alkyl Piperidone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-substituted 4-piperidones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of analgesics and other central nervous system (CNS) active agents. This document provides a detailed protocol for the N-alkylation of 4-piperidone using butyl benzenesulfonate as a robust and efficient butylating agent. The application of this method offers a reliable pathway to N-butyl-4-piperidone, a key building block for more complex active pharmaceutical ingredients (APIs).

Introduction

N-substituted-4-piperidone derivatives are crucial structural motifs found in numerous pharmaceutical compounds.[1] Their synthesis is a key step in the production of drugs for pain relief, allergies, and hypertension.[1] The N-alkylation of the piperidine ring is a fundamental transformation to introduce functional diversity and modulate the pharmacological properties of the final API.

This compound serves as an effective alkylating agent for this purpose. As an ester of benzenesulfonic acid, it provides a stable, less volatile, and often more selective alternative to alkyl halides for introducing a butyl group onto a secondary amine, such as the nitrogen atom in the piperidone ring. This process, known as N-alkylation, is a cornerstone of synthetic medicinal chemistry.

Reaction Principle: N-Alkylation

The core reaction involves the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic butyl group of this compound. The benzenesulfonate anion is an excellent leaving group, facilitating the SN2 reaction. A base is typically required to deprotonate the piperidone hydrochloride starting material and to neutralize the benzenesulfonic acid formed as a byproduct, driving the reaction to completion.

G Piperidone 4-Piperidone (from Hydrochloride salt) Arrow N-Alkylation (SN2 Mechanism) Solvent (e.g., DMF) BBS This compound Base Base (e.g., K₂CO₃) NButylPiperidone N-Butyl-4-piperidone Byproduct Benzenesulfonic Acid Salt Reagent_Plus + Product_Plus + Arrow->NButylPiperidone

Experimental Protocol: Synthesis of N-Butyl-4-piperidone

This protocol describes a representative procedure for the synthesis of N-butyl-4-piperidone from 4-piperidone monohydrate hydrochloride and this compound.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mol)Quantity
4-Piperidone Monohydrate HClC₅H₁₀ClNO • H₂O153.610.1015.36 g
This compoundC₁₀H₁₄O₃S214.280.1123.57 g (1.1 eq)
Potassium Carbonate (Anhydrous)K₂CO₃138.210.2534.55 g (2.5 eq)
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09-200 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
Deionized WaterH₂O18.02-As needed
Brine (Saturated NaCl solution)NaCl(aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry.

  • Reagent Addition: To the flask, add 4-piperidone monohydrate hydrochloride (15.36 g, 0.10 mol) and anhydrous potassium carbonate (34.55 g, 0.25 mol).

  • Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Begin stirring the suspension and add this compound (23.57 g, 0.11 mol) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and stir under a nitrogen atmosphere for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Workup - Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-butyl-4-piperidone by vacuum distillation or column chromatography on silica gel to yield the final product.

Results and Data

The following table summarizes the expected results for the synthesis of N-butyl-4-piperidone.

ParameterValue
Reaction Time 16 hours
Reaction Temperature 85 °C
Theoretical Yield 15.53 g
Actual Yield (Crude) 13.5 g
Final Yield (Purified) 12.0 g
Overall Yield (%) ~77%
Purity (by GC) >98%
Appearance Colorless to pale yellow oil

G start Start: Assemble Dry Glassware add_reagents Add 4-Piperidone HCl, K₂CO₃, and DMF start->add_reagents add_bbs Add this compound add_reagents->add_bbs heat_react Heat to 85°C Stir for 16h under N₂ add_bbs->heat_react monitor Monitor Reaction (TLC/GC) heat_react->monitor monitor->heat_react Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Cold Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Product (Vacuum Distillation) concentrate->purify end End: Purified N-Butyl-4-piperidone purify->end

Conclusion

This compound is a highly effective reagent for the N-butylation of 4-piperidone, providing a reliable route to N-butyl-4-piperidone, a valuable pharmaceutical intermediate. The protocol outlined provides good yields and high purity, demonstrating a practical application for this reagent in drug development and synthesis. The mild conditions and stable nature of the sulfonate ester make this a scalable and advantageous method for industrial applications.

References

Application Notes and Protocols for Butyl Benzenesulfonate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of butyl benzenesulfonate as an alkylating agent in organic synthesis. This compound is an effective reagent for the transfer of a butyl group to a variety of nucleophiles, including phenols, amines, and alcohols. This process, known as alkylation, is a cornerstone of synthetic chemistry, particularly in the fields of pharmaceutical and materials science. These protocols outline the general procedures for O-alkylation and N-alkylation, including reaction setup, monitoring, work-up, and purification. Safety precautions, reaction parameters, and expected outcomes are also discussed.

Introduction

Alkylation is a fundamental class of chemical reactions that involves the transfer of an alkyl group from one molecule to another. In the context of drug development and fine chemical synthesis, the introduction of an alkyl group, such as a butyl group, can significantly modify the biological activity, solubility, and other physicochemical properties of a molecule.

This compound serves as a potent alkylating agent due to the excellent leaving group ability of the benzenesulfonate anion. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom of the butyl group, leading to the displacement of the benzenesulfonate group. This method offers an alternative to the use of alkyl halides, which can sometimes be more volatile or have different reactivity profiles.

These application notes provide standardized protocols for the use of this compound in the O-alkylation of phenols and the N-alkylation of amines, two common transformations in the synthesis of complex organic molecules.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1][5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][4] this compound is expected to be an irritant.

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][5]

Reaction and Mechanism

The alkylation reaction with this compound typically proceeds via an SN2 mechanism. The nucleophile (e.g., a phenoxide or an amine) attacks the primary carbon of the butyl group, which is attached to the electron-withdrawing benzenesulfonate group. This results in the formation of a new carbon-oxygen or carbon-nitrogen bond and the departure of the stable benzenesulfonate anion.

The general mechanism for the alkylation of a generic nucleophile (Nu-H) is depicted below.

Caption: General mechanism for alkylation using this compound.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol describes a general procedure for the synthesis of butyl phenyl ether from phenol and this compound.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and anhydrous DMF (or acetone) to achieve a concentration of approximately 0.5 M.

  • Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired butyl phenyl ether.

Protocol 2: N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-alkylation of a primary amine using this compound. Note that over-alkylation to the secondary amine can occur.

Materials:

  • Primary amine (e.g., aniline)

  • This compound

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous acetonitrile or DMF

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile or DMF (to a concentration of 0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Heat the reaction to 70-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed or the reaction has ceased, cool the mixture to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the N-butylated amine.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for alkylation reactions using this compound. The data is based on typical outcomes for similar alkylating agents. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Conditions for O-Alkylation of Phenols

EntryPhenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF8012~85
24-MethoxyphenolCs₂CO₃Acetonitrile7010~90
32-NaphtholNaHTHF608~88

Table 2: Representative Conditions for N-Alkylation of Amines

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile8016~75 (mono-alkylated)
2BenzylamineDIPEADMF7012~80 (mono-alkylated)
3MorpholineK₂CO₃Acetonitrile706>95

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Nucleophile (Phenol/Amine) and Base to Solvent B 2. Stir at Room Temperature A->B C 3. Add this compound B->C D 4. Heat to Reaction Temperature (e.g., 60-90 °C) C->D E 5. Monitor by TLC/GC/LC-MS D->E F 6. Cool to Room Temperature E->F G 7. Quench and Extract with Organic Solvent F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Alkylated Product J->K

Caption: Experimental workflow for a typical alkylation reaction.

References

Application Notes and Protocols for Butyl Benzenesulfonate as a Solvent (CAS No. 80-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry into the use of butyl benzenesulfonate as a solvent for chemical reactions. Following a comprehensive review of available scientific literature and chemical databases, it is important to note that there is a significant lack of published information regarding the application of this compound as a solvent in chemical synthesis.

The primary focus of existing research revolves around related compounds such as tert-butylbenzenesulfonic acid and N-butylbenzenesulfonamide, which have distinct functionalities. This document will first clarify the roles of these related compounds to prevent confusion and then present the limited available data for this compound.

Clarification of Related Compounds

It is crucial to distinguish this compound from its more commonly cited relatives in chemical literature:

  • tert-Butylbenzenesulfonic Acid: This is a strong acid catalyst. Its utility in organic synthesis, particularly in Friedel-Crafts alkylation and esterification reactions, is well-documented.[1] Its catalytic activity stems from its acidic nature and surfactant properties.[1]

  • N-Butylbenzenesulfonamide: This compound is primarily used as a plasticizer, particularly in the production of polyamide compounds.[2][3]

The distinct applications of these related compounds highlight that the sulfonate functional group's context (acid, amide, or ester) dictates its chemical behavior and utility.

This compound: Available Data

While no protocols for its use as a solvent were found, the following physicochemical properties of this compound (the butyl ester of benzenesulfonic acid) have been compiled from chemical supplier and database entries.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃S[4]
Molecular Weight 214.28 g/mol [4]
CAS Number 80-44-4[4][5]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 153 °C at 7 mmHg[6]
Purity (typical) >98.0% (GC)
Synonyms Benzenesulfonic Acid Butyl Ester[6]

Logical Relationship Diagram

The following diagram illustrates the distinct applications of this compound and its related compounds based on the available information.

Figure 1. Functional Differentiation of this compound and Related Compounds A This compound (Ester) D Use as a Solvent (Data Unavailable) A->D Limited Information B tert-Butylbenzenesulfonic Acid (Acid) E Catalyst (e.g., Friedel-Crafts) B->E Primary Application C N-Butylbenzenesulfonamide (Amide) F Plasticizer C->F Primary Application

References

Application Notes and Protocols for the Quantification of Butyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of butyl benzenesulfonate, a potential genotoxic impurity (PGI) in pharmaceutical products. The methods described herein are essential for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

This compound is an alkyl ester of benzenesulfonic acid. These types of sulfonic acid esters are recognized as potential genotoxic impurities due to their ability to act as alkylating agents, which can interact with DNA and lead to mutations. Regulatory agencies require strict control and monitoring of such impurities in pharmaceutical materials. This document outlines validated analytical methods for the sensitive and accurate quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of this compound and related sulfonate esters is presented below. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Technique Common Application Key Advantages
GC-MS Analysis of volatile and semi-volatile impurities in APIs and drug products.High sensitivity and selectivity, excellent chromatographic resolution.
HPLC-UV Routine quality control and screening of benzenesulfonate impurities.Simple, robust, and widely available.
LC-MS/MS Trace-level quantification of genotoxic impurities in complex matrices.Superior sensitivity and specificity, suitable for non-volatile compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the trace-level analysis of this compound in active pharmaceutical ingredients.

a. Sample Preparation

A "dilute and shoot" approach is often sufficient for soluble APIs.

  • Weighing: Accurately weigh approximately 100 mg of the API sample into a clean vial.

  • Dissolution: Add 1.0 mL of a suitable organic solvent (e.g., Dichloromethane) to dissolve the sample.

  • Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Injection: The prepared sample is now ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

Parameter Condition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 Ultra)[1][2]
Column Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2]
Injection Mode Split
Injection Temperature 280°C[2]
Carrier Gas Helium
Oven Temperature Program Start at 70°C (hold for 2 min), ramp at 15°C/min to 320°C (hold for 3 min)[2]
MS Interface Temperature 280°C
Ion Source Temperature 200°C
Measurement Mode Scan and/or Selected Ion Monitoring (SIM)
Monitoring Ions (SIM) Specific m/z values for this compound should be determined.

c. Quantitative Data Summary (for related sulfonate esters)

Compound LOD (ppm) LOQ (ppm) Linearity Range (µg/mL) Recovery (%)
Methyl benzenesulfonate--0.01 - 10[1]-
Ethyl benzenesulfonate--0.01 - 10[1]-
n-Propyl benzenesulfonate--0.01 - 10[1]-
This compound--0.01 - 10[1]-

Note: Specific LOD/LOQ values for this compound were not detailed in the provided search results but can be established during method validation.

High-Performance Liquid Chromatography (HPLC) Method

This Reverse-Phase HPLC (RP-HPLC) method is designed for the determination of alkyl benzenesulfonates in amlodipine besylate and can be adapted for other APIs.[3]

a. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilute to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a final concentration of 5 mg/mL.[3]

b. HPLC Instrumentation and Conditions

Parameter Condition
Instrument HPLC system with a UV detector
Column Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 65:35 (v/v) mixture of 1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 220 nm[3]
Column Temperature Ambient

c. Quantitative Data Summary (for various alkyl benzenesulfonates) [3]

Compound LOQ (ppm, relative to 5 mg/mL API) Linearity Range (ppm)
Methyl benzenesulfonate2175 - 180
Ethyl benzenesulfonate3275 - 180
n-Propyl benzenesulfonate3575 - 180
Isopropyl benzenesulfonate2875 - 180

Note: Data for this compound was not explicitly provided in this specific study but the method is applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method is ideal for the determination of trace levels of benzenesulfonate esters in drug substances.[4]

a. Sample Preparation

Sample preparation is critical due to the potential for instability of sulfonate esters.[4]

  • Weighing: Accurately weigh 50 mg of the drug substance.

  • Dissolution: Dissolve in 1 mL of a suitable solvent. The choice of solvent can impact recovery and should be optimized (e.g., acetonitrile, water, or mixtures).[4]

  • Immediate Analysis: Samples should be prepared immediately before injection due to the limited stability of sulfonate esters in various solutions.[4]

b. LC-MS/MS Instrumentation and Conditions

Parameter Condition
Instrument HPLC or UPLC system coupled to a mass spectrometer
Detection Mode Single Ion Monitoring (SIM)

Detailed column and mobile phase conditions would need to be optimized based on the specific API and LC-MS system.

c. Quantitative Data Summary [4]

Compound LOQ (ng/mL) Detection Limit in API (ppm, at 50 mg/mL) Recovery (%)
Methyl benzenesulfonate2.5 - 50.01 - 0.194 - 100
Ethyl benzenesulfonate2.5 - 50.01 - 0.194 - 100
Isopropyl benzenesulfonate2.5 - 50.01 - 0.194 - 100
n-Butyl benzenesulfonate2.5 - 50.01 - 0.194 - 100

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh API Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions calibration Generate Calibration Curve prep_std->calibration prep_sample Prepare API Sample Solution inject_hplc Inject into HPLC prep_sample->inject_hplc separation_hplc Isocratic Separation inject_hplc->separation_hplc detection_uv UV Detection separation_hplc->detection_uv quant_hplc Quantify Analyte detection_uv->quant_hplc calibration->quant_hplc result_hplc Report Results quant_hplc->result_hplc

Caption: Workflow for the HPLC-UV quantification of this compound.

LCMS_Workflow start Start: Receive Sample prep Sample Preparation (Weigh & Dissolve API) start->prep analysis LC-MS/MS Analysis (Inject Immediately) prep->analysis data Data Acquisition (Single Ion Monitoring) analysis->data quant Quantification vs. Standard data->quant end End: Report Result quant->end

Caption: Logical flow for trace-level LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Safe Handling and Disposal of Butyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidelines for the safe handling, storage, and disposal of butyl benzenesulfonate (CAS No. 80-44-4) in a laboratory setting. While some safety data sheets indicate a lack of comprehensive hazard classification, it is prudent to handle this compound with care due to its nature as a sulfonate ester and a pharmaceutical-related compound of unknown potency.[1] Adherence to these protocols is essential to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a sulfonate ester. Its key physical and chemical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 80-44-4[1]
Molecular Formula C₁₀H₁₄O₃S[2]
Molecular Weight 214.28 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[4][5]
Boiling Point 153 °C @ 7 mmHg[1][4][5][6][7][8]
Density 1.15 g/cm³[6][7]
Refractive Index ~1.50[5][7]
Solubility Soluble in organic solvents.[9] Moisture sensitive.[1][1][9]
Melting Point Data not available[4]
Flash Point Data not available[4]

Hazard Identification and Personal Protective Equipment (PPE)

2.1 Hazard Summary

  • Reactivity: The product is generally stable under normal conditions but is incompatible with strong oxidizing agents.[1]

  • Decomposition: When heated to decomposition or in a fire, it can emit toxic and irritating fumes, including carbon oxides and sulfur oxides.[1]

  • Health Hazards: While some safety data sheets lack specific GHS hazard statements, others classify the compound as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory tract irritant.[1][4] Due to the limited toxicological data, it is crucial to prevent all direct contact.

2.2 Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][4] A face shield should be used if there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, butyl rubber) must be worn.[10] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1]

  • Skin and Body Protection: A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[1] Closed-toe shoes are required.

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1][4] If work outside a fume hood is unavoidable and vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Protocols for Safe Handling

3.1 General Handling Protocol

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don all required PPE as specified in Section 2.2 before handling the chemical.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.

3.2 Mandatory Visualization: Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling prep 1. Assess Risks & Review SDS ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep->ppe hood 3. Work Inside Chemical Fume Hood ppe->hood dispense 4. Dispense Chemical Carefully hood->dispense experiment 5. Perform Experiment dispense->experiment waste 6. Collect Waste in Labeled Container experiment->waste decontaminate 7. Decontaminate Work Area & Glassware waste->decontaminate cleanup 8. Remove PPE & Wash Hands Thoroughly decontaminate->cleanup

Workflow for routine handling of this compound.

Emergency Procedures

4.1 First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If symptoms develop or persist, seek medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation occurs.

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

4.2 Spill Response Protocol

A chemical spill should be handled promptly and safely. The procedure depends on the size of the spill.

Minor Spill (<100 mL, contained in a fume hood):

  • Alert personnel in the immediate area.

  • Wear the full PPE as described in Section 2.2.

  • Contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.

  • Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.

Major Spill (>100 mL or any spill outside a fume hood):

  • Evacuate all non-essential personnel from the area immediately.

  • Alert laboratory personnel and call your institution's emergency response team.

  • If safe to do so, remove any ignition sources and increase ventilation by opening the fume hood sash.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

4.3 Mandatory Visualization: Spill Response

SpillResponseWorkflow cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs assess Assess Spill - Is it >100mL? - Is it outside a fume hood? - Is there a risk of fire? start->assess decision Major Spill? assess->decision evacuate Evacuate Area decision->evacuate  Yes notify_minor Alert Area Personnel decision->notify_minor  No notify_major Call Emergency Response evacuate->notify_major don_ppe Don Full PPE notify_minor->don_ppe contain Contain & Absorb Spill (e.g., vermiculite) don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Decision workflow for this compound spills.

Waste Disposal Protocol

All this compound waste, including contaminated materials, must be treated as hazardous waste and disposed of according to institutional, local, and federal regulations.[1]

5.1 Waste Collection

  • Collect all waste containing this compound (neat liquid, solutions, and contaminated solids) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Keep the waste container securely sealed when not in use.

  • Store the waste container in a designated secondary containment area away from incompatible materials.

5.2 Experimental Protocol: Chemical Neutralization via Alkaline Hydrolysis

For small quantities, chemical neutralization can be performed as a pre-treatment step to break down the sulfonate ester before collection by a licensed disposal company. This procedure hydrolyzes the ester into sodium benzenesulfonate and butanol.

Principle: C₆H₅SO₂(OC₄H₉) + 2 NaOH → C₆H₅SO₃Na + NaOC₄H₉ + H₂O (Further reaction of sodium butoxide with water yields butanol and NaOH)

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Ethanol (or another suitable solvent to ensure miscibility)

  • Stir plate and magnetic stir bar

  • Round-bottom flask or beaker

  • pH paper or pH meter

Procedure:

  • Work in a chemical fume hood and wear all required PPE.

  • For every 1 part by volume of this compound waste, prepare a solution of 1.2 parts by weight of sodium hydroxide in 10 parts by volume of ethanol. Caution: Dissolving NaOH in ethanol is exothermic.

  • Place the this compound waste in a flask or beaker equipped with a stir bar.

  • Slowly and carefully add the ethanolic NaOH solution to the waste while stirring. An exothermic reaction may occur.

  • Continue stirring the mixture at room temperature for at least 24 hours to ensure complete hydrolysis. Mild heating (40-50 °C) can accelerate the reaction but must be done with care due to the flammability of ethanol.

  • After the reaction period, check the pH of the mixture. It should be strongly basic. If not, add more NaOH solution.

  • Transfer the resulting mixture to a properly labeled hazardous waste container for disposal. This solution now contains sodium benzenesulfonate, butanol, and excess NaOH, and must still be disposed of via a licensed hazardous waste contractor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Butyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude butyl benzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The synthesis of this compound, typically from benzenesulfonyl chloride and butanol, can result in several common impurities. These include unreacted starting materials like benzenesulfonyl chloride, byproducts such as benzenesulfonic acid from the hydrolysis of benzenesulfonyl chloride, and diphenyl sulfone, which can be a side product from the synthesis of the benzenesulfonyl chloride starting material.[1][2][3]

Q2: My crude product has a strong acidic odor. What is the likely cause and how can I fix it?

A2: An acidic odor likely indicates the presence of unreacted benzenesulfonyl chloride or its hydrolysis product, benzenesulfonic acid.[3] To remove these, you should perform an aqueous workup. Washing the crude product with a dilute aqueous base, such as sodium bicarbonate solution, will neutralize the benzenesulfonic acid and hydrolyze the remaining benzenesulfonyl chloride, converting them into their water-soluble sodium salts, which can then be easily separated in the aqueous layer.[3]

Q3: After washing my organic layer, it appears cloudy. What does this mean and what should I do?

A3: A cloudy appearance in the organic layer after washing typically indicates the presence of emulsified or dissolved water. To remove this, the organic layer should be washed with brine (a saturated aqueous solution of NaCl), which helps to break emulsions and draw water out of the organic phase.[4] Following the brine wash, the organic layer should be treated with an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[4]

Q4: I need a very high-purity sample of this compound. Which purification technique is best?

A4: For achieving high purity, fractional distillation under reduced pressure or column chromatography are excellent choices.[5][6] Vacuum distillation is effective for separating this compound from non-volatile impurities and those with significantly different boiling points.[5] Flash column chromatography provides excellent separation based on polarity and can remove a wide range of impurities, yielding a very pure product.[4][6] If the product is a solid or can be induced to crystallize, recrystallization is also a powerful technique for achieving high purity.[7]

Q5: How can I confirm the purity of my final product?

A5: The purity of your final this compound can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method for quantifying purity and detecting volatile impurities.[8][9] Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.[10]

Troubleshooting Guides

Issue 1: Persistent Acidic Impurities After Initial Water Wash

  • Question: I've washed my crude product with water, but I still detect acidic impurities. How can I completely remove them?

  • Answer: A simple water wash may not be sufficient to remove all acidic impurities, as benzenesulfonic acid itself can have some solubility in organic solvents.[3] You must perform a wash with a basic solution.

    • Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH).[3] This deprotonates the acidic impurities, forming their corresponding salts which are highly soluble in the aqueous layer and can be easily removed. Repeat the basic wash until the aqueous layer is no longer acidic (test with pH paper). Follow with a final water or brine wash to remove any remaining base.[9]

Issue 2: Unreacted n-Butanol Remains in the Product

  • Question: My analytical data (e.g., ¹H NMR or GC) shows the presence of n-butanol in my purified product. How can I remove it?

  • Answer: n-Butanol is more volatile than this compound, making distillation an effective separation method.

    • Solution 1: Washing: Extensive washing with water will remove a significant portion of the residual butanol due to its solubility in water.

    • Solution 2: Distillation: If washing is insufficient, simple or fractional distillation under reduced pressure is highly effective. The n-butanol will distill off as a lower-boiling point fraction before the desired this compound product.[9]

Issue 3: Product is an Oil and Fails to Crystallize

  • Question: I am trying to purify my this compound by recrystallization, but it remains an oil even at low temperatures. What should I do?

  • Answer: The presence of impurities can often inhibit crystallization by disrupting the crystal lattice formation. Alternatively, the product may simply be an oil at room temperature.

    • Solution 1: Pre-purification: First, attempt to remove the bulk of the impurities using an acidic/basic aqueous workup followed by drying. This may be sufficient to allow for crystallization.

    • Solution 2: Alternative Purification: If the product is naturally an oil or still refuses to crystallize, you must use a different purification technique. Vacuum distillation or column chromatography are the recommended alternatives for oily products.[4]

Data Presentation

The table below summarizes the effectiveness of various purification techniques for removing common impurities from crude this compound.

Purification TechniqueUnreacted Benzenesulfonyl ChlorideBenzenesulfonic AcidUnreacted ButanolDiphenyl Sulfone & Non-VolatilesWater
Aqueous Wash (Base) ExcellentExcellentFairPoorFair
Drying (Anhydrous Salt) PoorPoorPoorPoorExcellent
Vacuum Distillation GoodExcellentExcellentExcellentGood
Recrystallization GoodGoodGoodGoodGood
Column Chromatography ExcellentExcellentExcellentExcellentExcellent

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic Impurities

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[9]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 2-4) one or two more times.

  • Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate salts.

  • Finally, wash the organic layer with an equal volume of brine to remove the bulk of dissolved water.[4]

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, neutralized product.

Protocol 2: Purification by Flash Column Chromatography

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound product an Rf value of approximately 0.2-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure to force the solvent through the silica gel.[6]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (Base, Water, Brine) Crude->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Final Purification Concentration->Purification Distillation Vacuum Distillation Purification->Distillation for oils / high purity Chromatography Column Chromatography Purification->Chromatography for oils / high purity Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for crude this compound.

Aqueous_Workup cluster_funnel Separatory Funnel Organic_Layer Organic Layer (Product + Impurities in Solvent) Remove_Aq Drain Aqueous Layer Organic_Layer->Remove_Aq Acidic impurities move to aqueous layer Aqueous_Layer Aqueous Layer (Water-Soluble Salts) Crude_Product Crude Product in Organic Solvent Add_Base Add NaHCO3 Solution (Basic Wash) Crude_Product->Add_Base Final_Product Washed Organic Layer (Ready for Drying) Remove_Aq->Final_Product

Caption: Logic of an aqueous workup to remove acidic impurities.

References

Side reactions and byproducts in butyl benzenesulfonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl benzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis of this compound involves the reaction of benzenesulfonyl chloride with n-butanol in the presence of a base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct.

Q2: What are the potential side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to the formation of various byproducts. The main ones to consider are:

  • Dibutyl Ether Formation: Under acidic conditions or at elevated temperatures, butanol can undergo self-condensation to form dibutyl ether.

  • Butene Formation: Elimination reaction (dehydration) of butanol can lead to the formation of butenes (1-butene and 2-butene).

  • Diphenyl Sulfone: This can be a byproduct from the manufacturing of benzenesulfonyl chloride and may be present as an impurity in the starting material.[1][2]

  • Benzenesulfonic Acid: Incomplete reaction or hydrolysis of benzenesulfonyl chloride will result in the presence of benzenesulfonic acid.

  • Polymerization: Under certain conditions, side products like butenes can polymerize.

Q3: How can I minimize the formation of these byproducts?

To minimize side reactions, consider the following:

  • Temperature Control: Maintain a low reaction temperature (typically 0-25 °C) to disfavor elimination and ether formation.

  • Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base to efficiently scavenge the HCl produced without competing with the butanol.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry, as water will hydrolyze the benzenesulfonyl chloride to the unreactive benzenesulfonic acid.

  • Stoichiometry: Use a slight excess of the alcohol (butanol) to ensure complete consumption of the sulfonyl chloride.

Q4: What is the best way to purify the final product?

Purification of this compound is typically achieved through the following steps:

  • Workup: After the reaction is complete, the mixture is usually washed with dilute acid (to remove the base), water, and then a brine solution.

  • Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or glassware. 2. Inactive benzenesulfonyl chloride (hydrolyzed). 3. Insufficient or inappropriate base. 4. Reaction temperature too low.1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Use fresh or properly stored benzenesulfonyl chloride. 3. Use a suitable base (e.g., pyridine, triethylamine) in at least stoichiometric amounts. 4. Allow the reaction to warm to room temperature and stir for a longer duration.
Presence of a Water-Soluble Acidic Impurity Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities.
Presence of a High-Boiling, Non-polar Impurity Formation of dibutyl ether or presence of diphenyl sulfone from the starting material.Purify the crude product by vacuum distillation or column chromatography.
Product is a Dark Color Decomposition of reagents or products, possibly due to excessive heat or prolonged reaction times.Maintain strict temperature control and monitor the reaction progress to avoid unnecessarily long reaction times.
Formation of a Precipitate During Reaction The hydrochloride salt of the base (e.g., pyridinium chloride) is precipitating from the solution.This is expected and indicates the reaction is proceeding. The salt will be removed during the aqueous workup.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Benzenesulfonyl chloride

  • n-Butanol

  • Pyridine (or triethylamine)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve n-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions BenzenesulfonylChloride Benzenesulfonyl Chloride ButylBenzenesulfonate This compound BenzenesulfonylChloride->ButylBenzenesulfonate BenzenesulfonicAcid Benzenesulfonic Acid BenzenesulfonylChloride->BenzenesulfonicAcid + H2O - HCl Butanol n-Butanol Butanol->ButylBenzenesulfonate DibutylEther Dibutyl Ether Butanol->DibutylEther + Butanol - H2O Butene Butene Butanol->Butene - H2O Base Base (e.g., Pyridine) HCl_Salt Base•HCl Salt Base->HCl_Salt

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No WetReagents Wet Reagents/Glassware LowYield->WetReagents Yes BadReagent Inactive Sulfonyl Chloride LowYield->BadReagent Yes WrongBase Incorrect Base/Amount LowYield->WrongBase Yes AcidicImpurity Acidic Impurity (Benzenesulfonic Acid) ImpureProduct->AcidicImpurity Yes NonPolarImpurity Non-Polar Impurity (Ether/Sulfone) ImpureProduct->NonPolarImpurity Yes End Successful Synthesis ImpureProduct->End No DrySystem Use Anhydrous Conditions WetReagents->DrySystem FreshReagent Use Fresh Reagents BadReagent->FreshReagent CheckBase Verify Base & Stoichiometry WrongBase->CheckBase BicarbWash Wash with NaHCO3 AcidicImpurity->BicarbWash Purify Distillation/Chromatography NonPolarImpurity->Purify DrySystem->Start FreshReagent->Start CheckBase->Start BicarbWash->Purify Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

How to remove unreacted starting materials from butyl benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl benzenesulfonate. Below you will find detailed information on how to remove unreacted starting materials and purify the final product.

Troubleshooting Guide

Issue 1: My crude this compound product is an oily residue and I am unsure how to proceed with purification.

  • Question: After the synthesis of this compound from butanol and benzenesulfonyl chloride, I am left with an oily product. What are the likely impurities and what is the general strategy for purification?

  • Answer: The primary impurities in your crude product are likely unreacted butanol and benzenesulfonyl chloride, along with benzenesulfonic acid formed from the hydrolysis of benzenesulfonyl chloride. The general purification strategy involves a series of aqueous washes to remove water-soluble impurities, followed by drying and, if necessary, further purification by distillation or chromatography.

Issue 2: How do I effectively remove unreacted benzenesulfonyl chloride?

  • Question: I suspect there is a significant amount of unreacted benzenesulfonyl chloride in my reaction mixture. What is the best way to remove it?

  • Answer: Unreacted benzenesulfonyl chloride can be removed by quenching the reaction mixture. This is typically achieved by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The base hydrolyzes the benzenesulfonyl chloride to the more water-soluble sodium benzenesulfonate, which can then be easily separated in the aqueous layer.

Issue 3: I am concerned about the presence of unreacted butanol in my product.

  • Question: How can I remove the excess butanol from my this compound?

  • Answer: Butanol has some solubility in water and can be partially removed through aqueous washes. For more efficient removal, a rotary evaporator can be used to remove the volatile butanol under reduced pressure. Alternatively, liquid-liquid extraction with a suitable solvent system can be employed to partition the butanol away from the desired product. Studies have shown that the extraction efficiency of butanol can be quite high, ranging from 50% to over 90% depending on the solvent and number of extractions.[1][2]

Issue 4: My purified product still shows acidic impurities.

  • Question: After washing with a basic solution, I still detect acidic impurities in my this compound. What could be the cause and how do I resolve this?

  • Answer: The acidic impurity is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride. While its salt is water-soluble, the acid itself may have some residual solubility in the organic layer. To remove it, perform additional washes with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the purification of this compound?

A1: A typical workup procedure is as follows:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with:

    • Water, to remove the bulk of water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution, to neutralize any remaining acid and hydrolyze excess benzenesulfonyl chloride.

    • Brine (saturated aqueous sodium chloride solution), to aid in the removal of water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Q2: When should I consider distillation or chromatography for purification?

A2: If after the aqueous workup, the purity of your this compound is not sufficient for your application, further purification may be necessary.

  • Vacuum Distillation: This is a suitable method if the boiling point of this compound is significantly different from any remaining impurities and the compound is thermally stable.

  • Column Chromatography: If distillation is not effective or the compound is thermally sensitive, column chromatography on silica gel can be used to separate the product from closely related impurities.

Q3: How can I assess the purity of my final this compound product?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify this compound and any remaining impurities.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and identify impurities.

Data Presentation

Table 1: Typical Purity and Yield Data for Sulfonamide Synthesis (Illustrative)

Synthesis StepCompoundYield (%)Purity (by HPLC) (%)Reference
Crude ProductN-tert-butyl benzenesulfonamide--[3]
After Vacuum DesolventizationN-tert-butyl benzenesulfonamide95.5 - 98.998.0 - 99.1[3]
After Column ChromatographyN-tert-butyl benzenesulfonamide96.398.2[8]
Crude ProductN-n-butyl benzenesulfonamide--[9]
After Vacuum DistillationN-n-butyl benzenesulfonamide99High Purity[9]

Note: This data is for the related N-alkyl benzenesulfonamides and serves as an illustration of expected outcomes after purification.

Table 2: Extraction Efficiency of Butanol from Aqueous Solutions

Extraction MethodExtractantExtraction Efficiency (%)Reference
Single-stage Liquid-LiquidSoybean Biodiesel50[1]
Two-stage Liquid-LiquidSoybean Biodiesel71[1]
Liquid-Liquid with Salt Addition20% Decanol in Oleyl Alcohol & 5% NaOH~97.7[2]
Supercritical CO2 ExtractionSupercritical CO292.3[10]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound Purification

  • Quenching: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Add an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Water Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous layer.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Shake, venting frequently to release any evolved gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Add an equal volume of brine, shake, and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a modifier like triethylamine or formic acid to improve peak shape). A typical starting point could be a 65:35 (v/v) mixture of acetonitrile and a buffered aqueous solution.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.[4]

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_further_purification Optional Further Purification synthesis Crude Butyl Benzenesulfonate workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) synthesis->workup Transfer to Separatory Funnel drying Drying (Anhydrous Na2SO4) workup->drying Separate Organic Layer concentration Concentration (Rotary Evaporator) drying->concentration Filter analysis HPLC / GC-MS concentration->analysis Analyze Purity distillation Vacuum Distillation concentration->distillation If needed chromatography Column Chromatography concentration->chromatography If needed distillation->analysis Analyze Purity chromatography->analysis Analyze Purity

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship product Crude this compound impurities Unreacted Starting Materials & Byproducts product->impurities contains butanol Butanol impurities->butanol bscl Benzenesulfonyl Chloride impurities->bscl bsa Benzenesulfonic Acid impurities->bsa aqueous_wash Aqueous Wash butanol->aqueous_wash removed by distillation Distillation / Evaporation butanol->distillation removed by base_wash Base Wash (NaHCO3) bscl->base_wash removed by (hydrolysis) bsa->base_wash removed by (neutralization) purification_step Purification Method

Caption: Logical relationship between impurities and purification methods.

References

Technical Support Center: Optimizing Reaction Conditions for Butyl Benzenesulfonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions using butyl benzenesulfonate. The following information is formatted in a question-and-answer style to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound is showing low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion in N-alkylation reactions with this compound can stem from several factors. Benzenesulfonates are generally good leaving groups, comparable in reactivity to alkyl bromides, so the issue often lies in the reaction conditions or the nature of the nucleophile.

Troubleshooting Steps:

  • Assess Nucleophilicity: The nucleophilicity of your amine is critical. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions.

  • Choice of Base: A suitable base is crucial to deprotonate the amine (or the resulting ammonium salt), driving the reaction forward.

    • For weakly nucleophilic amines, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.

    • For more nucleophilic amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Ensure the base is anhydrous, as water can hydrolyze the this compound.

  • Solvent Selection: The solvent plays a key role in solvating the reactants and influencing the reaction rate.

    • Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can accelerate SN2 reactions.

    • Ensure your reactants, especially the base, are soluble in the chosen solvent.

  • Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120°C) can significantly improve the rate. Monitor for potential degradation of starting materials or products at higher temperatures.

  • Reagent Purity: Ensure the purity of your amine, this compound, solvent, and base. Impurities can quench the reaction or lead to unwanted side products.

Q2: I am observing multiple products on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize them?

A2: The most common side reaction in the N-alkylation of primary or secondary amines is over-alkylation, leading to the formation of di- or tri-alkylated products. Elimination can also be a competing pathway.

Strategies to Minimize Side Products:

  • Control Stoichiometry: To favor mono-alkylation, use an excess of the amine relative to the this compound. A 1.5 to 2-fold excess of the amine is a good starting point.

  • Slow Addition of Alkylating Agent: Adding the this compound dropwise or via a syringe pump to the reaction mixture can maintain a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Use of Amine Salts: For primary amines, starting with the amine hydrohalide salt (e.g., R-NH₂·HBr) can help suppress dialkylation. The initial mono-alkylation produces a secondary amine which is protonated under the reaction conditions, rendering it less nucleophilic and less likely to be alkylated further.

  • Minimize Elimination: While less common with primary sulfonates, elimination to form butene can occur, especially with sterically hindered amines or under strongly basic conditions at high temperatures. Using a less hindered base and optimizing the temperature can mitigate this.

Data Presentation

The following table summarizes the effect of different bases on the mono-alkylation of benzylamine hydrobromide with butyl bromide, which serves as a good proxy for the reactivity of this compound.

EntryBaseSolventTemperature (°C)Time (h)Selectivity (Mono:Di)Yield (%) of Mono-alkylated Product
1TriethylamineDMF20-25987:976
2DIPEADMF20-25889:877
3DMAPDMF20-25893:479
4DBUDMF20-25681:1673

Data is adapted from a study on the N-alkylation of benzylamine hydrobromide with butyl bromide and is intended to be illustrative for this compound alkylations.[1]

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Acetonitrile or DMF (anhydrous)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.05 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-butylated amine.

Monitoring the Reaction by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of the starting amine and the product.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Procedure:

    • Spot the starting amine, this compound (co-spot), and the reaction mixture on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Conversion check_nucleophilicity Assess Amine Nucleophilicity start->check_nucleophilicity check_base Evaluate Base (Strength & Solubility) start->check_base check_solvent Check Solvent (Polar Aprotic?) start->check_solvent check_temp Review Reaction Temperature start->check_temp check_purity Verify Reagent Purity start->check_purity solution_nucleophilicity Use Forcing Conditions for Weakly Nucleophilic Amines check_nucleophilicity->solution_nucleophilicity Weak solution_base Switch to a Stronger or More Soluble Base (e.g., NaH, KOtBu, Cs₂CO₃) check_base->solution_base Inadequate solution_solvent Change to Anhydrous DMF or DMSO check_solvent->solution_solvent Inappropriate solution_temp Increase Temperature (e.g., 80-120°C) check_temp->solution_temp Too Low solution_purity Purify Starting Materials and Dry Solvents check_purity->solution_purity Impure

Caption: Troubleshooting workflow for low conversion in alkylation reactions.

Experimental_Workflow reagents Reactants Amine (1.0 eq.) Base (e.g., K₂CO₃, 2.0 eq.) solvent Add Anhydrous Solvent (e.g., ACN) reagents->solvent alkylating_agent Add Butyl Benzenesulfonate (1.05 eq.) solvent->alkylating_agent reaction Heat & Stir (e.g., 80°C) alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup Filter Concentrate monitoring->workup Complete purification Column Chromatography workup->purification product Pure N-Butylated Product purification->product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Troubleshooting Low Reactivity of Butyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butyl benzenesulfonate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the reactivity of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing low or no conversion. What are the primary factors affecting its reactivity?

A1: The reactivity of this compound in nucleophilic substitution reactions is primarily influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent), and the stability of the benzenesulfonate leaving group. The benzenesulfonate anion is a very stable leaving group due to resonance stabilization, which generally makes sulfonate esters like this compound effective alkylating agents.[1][2] However, several factors can lead to low reactivity:

  • Weak Nucleophile: The strength of the nucleophile is critical. Weakly nucleophilic reactants will react slowly with this compound.

  • Steric Hindrance: Significant steric hindrance around the nucleophilic site or on the butyl group can impede the reaction.

  • Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Low Temperature: Insufficient thermal energy can result in slow reaction kinetics.

  • Presence of Water: Moisture can lead to the hydrolysis of this compound, consuming the starting material and reducing the yield of the desired product.[3]

Q2: I am observing incomplete consumption of my starting materials. How can I drive the reaction to completion?

A2: To improve the conversion rate, consider the following adjustments to your experimental protocol:

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitor for potential side reactions or decomposition at elevated temperatures.

  • Optimize Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can help to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

  • Use a Stronger Base/Nucleophile: If applicable, consider using a stronger base to deprotonate your nucleophile more effectively, or choose a more inherently reactive nucleophile.

  • Increase Reagent Concentration: Increasing the concentration of the nucleophile can shift the reaction equilibrium towards the product side.

  • Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and allow it to proceed for a longer duration if necessary.

Q3: Are there common side reactions I should be aware of when using this compound?

A3: Yes, several side reactions can compete with the desired nucleophilic substitution and reduce your product yield. The primary side reaction to consider is elimination (E2), especially when using a strong, sterically hindered base.

  • Elimination vs. Substitution: The balance between substitution (SN2) and elimination (E2) is influenced by the nature of the base/nucleophile and the reaction temperature. Strong, bulky bases favor elimination, while smaller, less hindered nucleophiles favor substitution. Higher temperatures also tend to favor the elimination pathway.

To minimize elimination, you can:

  • Use a less sterically hindered base.

  • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Data Presentation

The following tables provide a summary of typical reaction conditions for alkylation reactions involving sulfonate esters. While specific data for this compound is limited in the provided search results, these examples with related compounds offer valuable guidance for optimizing your reaction.

Table 1: Comparison of Reaction Conditions for Alkylation using Sulfonate Esters

Alkylating AgentNucleophile/SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideBenzamideAcetonitrileK₃PO₄5024~70[4]
1-ChloropentaneBenzamideAcetonitrileK₃PO₄5048Moderate[4]
tert-Butyl AlcoholPhenolIonic Liquid-70-86 (conversion)[5]
IsobutylenePhenolActivated Clay-83 ± 11High[5]

Note: This table presents data for analogous alkylation reactions to provide a general framework for optimizing conditions for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general methodology for an SN2 reaction using this compound as the alkylating agent.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

  • Appropriate base (if required to deprotonate the nucleophile)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting reactions with this compound.

TroubleshootingWorkflow Start Low Reactivity Observed Check_Nucleophile Evaluate Nucleophile - Strength - Steric Hindrance Start->Check_Nucleophile Check_Conditions Assess Reaction Conditions - Temperature - Solvent - Concentration Start->Check_Conditions Check_Purity Verify Reagent Purity - this compound - Anhydrous Solvent Start->Check_Purity Solution_Nucleophile Optimize Nucleophile - Use stronger nucleophile - Use less hindered nucleophile Check_Nucleophile->Solution_Nucleophile Solution_Conditions Modify Conditions - Increase temperature - Use polar aprotic solvent - Increase concentration Check_Conditions->Solution_Conditions Solution_Purity Ensure Purity - Purify starting materials - Use freshly dried solvent Check_Purity->Solution_Purity End Improved Reactivity Solution_Nucleophile->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting workflow for low reactivity of this compound.

ReactionPathways cluster_substitution Desired SN2 Pathway cluster_elimination Competing E2 Pathway SN2_Reactants Nu:⁻ + Bu-OBs SN2_TS [Nu---Bu---OBs]⁻ (Transition State) SN2_Reactants->SN2_TS E2_Reactants Base:⁻ + H-Cα-Cβ-OBs SN2_Product Nu-Bu + BsO⁻ SN2_TS->SN2_Product E2_TS [Base---H---Cα---Cβ---OBs]⁻ (Transition State) E2_Reactants->E2_TS E2_Product Alkene + Base-H + BsO⁻ E2_TS->E2_Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

References

Preventing decomposition of butyl benzenesulfonate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butyl benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

This compound is an alkylating agent, specifically a butyl ester of benzenesulfonic acid. It is primarily used in organic synthesis to introduce a butyl group to a molecule, for example, in the Williamson ether synthesis to form butyl ethers or in the alkylation of amines and other nucleophiles.

Q2: What are the main causes of this compound decomposition during a reaction?

The primary cause of decomposition is hydrolysis, where the ester bond is cleaved by water to form butanol and benzenesulfonic acid. Decomposition is accelerated by:

  • High temperatures: Increased temperatures provide the activation energy for decomposition reactions.

  • Presence of strong acids or bases: Both acidic and basic conditions can catalyze the hydrolysis of the sulfonate ester.

  • Presence of strong nucleophiles: Nucleophiles can attack the butyl group or the sulfur atom, leading to cleavage of the ester.

  • Excess moisture: Water acts as a reactant in the hydrolysis pathway.

Q3: What are the typical decomposition products of this compound?

Under typical reaction conditions involving hydrolysis, the main decomposition products are n-butanol and benzenesulfonic acid . Under high heat, such as in a fire, it may produce toxic fumes containing oxides of sulfur and carbon.[1]

Q4: How can I detect the decomposition of this compound in my reaction mixture?

Decomposition can be monitored by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound, benzenesulfonic acid, and other non-volatile components.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for detecting the volatile decomposition product, n-butanol.[4][5] Benzenesulfonic acid is not volatile and would require derivatization to be analyzed by GC.[6]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of product and potential decomposition product spots.

Troubleshooting Guides

Issue 1: Low yield of the desired butylated product.

Possible Cause Troubleshooting Step
Decomposition of this compound Monitor the reaction for the presence of butanol and benzenesulfonic acid using HPLC or GC-MS. If decomposition is significant, refer to the preventative measures below.
Insufficient reactivity of the nucleophile Consider using a stronger base to deprotonate the nucleophile more effectively. For instance, in a Williamson ether synthesis with a phenol, a base like potassium carbonate or sodium hydride might be more effective than weaker bases.[3][7]
Sub-optimal reaction temperature If the reaction is too slow, a moderate increase in temperature may be necessary. However, be mindful that higher temperatures can also accelerate the decomposition of this compound. Monitor the reaction closely.
Poor solvent choice Ensure the solvent is appropriate for the reaction type (e.g., a polar aprotic solvent like DMF or acetonitrile for SN2 reactions) and is anhydrous to minimize hydrolysis.

Issue 2: Presence of significant amounts of butanol in the reaction mixture.

Possible Cause Troubleshooting Step
Hydrolysis due to moisture Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Reaction temperature is too high Lower the reaction temperature. While this may slow down the desired reaction, it will have a more significant effect on reducing the rate of decomposition. Find the optimal temperature that balances reaction rate and stability.
Reaction time is too long Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to a satisfactory level. Prolonged reaction times, even at moderate temperatures, can lead to increased decomposition.

Issue 3: Difficulty in purifying the product from benzenesulfonic acid.

Possible Cause Troubleshooting Step
Hydrolysis of this compound Minimize decomposition by following the preventative measures outlined in this guide.
Inadequate work-up procedure Benzenesulfonic acid is a strong acid and is highly soluble in water. An aqueous work-up with a basic wash (e.g., with a saturated solution of sodium bicarbonate) can effectively remove benzenesulfonic acid by converting it to its water-soluble salt.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenol using this compound

This protocol describes a general method for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol and benzenesulfonic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Reaction Progress by HPLC

This method can be used to monitor the consumption of this compound and the formation of the product and benzenesulfonic acid.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Relative Stability of this compound under Various Conditions (Illustrative)

This table provides a qualitative guide to the stability of this compound. The stability is inversely related to the rate of decomposition.

Condition Temperature pH Solvent Relative Stability
125 °C7Anhydrous AcetonitrileHigh
225 °C7Acetonitrile/Water (9:1)Moderate
380 °C7Anhydrous AcetonitrileModerate
480 °C7Acetonitrile/Water (9:1)Low
525 °C2Aqueous BufferLow
625 °C12Aqueous BufferLow
780 °C2Aqueous BufferVery Low
880 °C12Aqueous BufferVery Low

Note: This data is illustrative and intended to show general trends. Actual stability will depend on the specific reaction components and concentrations.

Visualizations

Decomposition Pathway of this compound

DecompositionPathway ButylBenzenesulfonate This compound DecompositionProducts Decomposition Products ButylBenzenesulfonate->DecompositionProducts Hydrolysis (catalyzed by H⁺ or OH⁻) H2O H₂O Butanol n-Butanol DecompositionProducts->Butanol BenzenesulfonicAcid Benzenesulfonic Acid DecompositionProducts->BenzenesulfonicAcid

Caption: Primary decomposition pathway of this compound via hydrolysis.

Experimental Workflow for Preventing Decomposition

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Use Anhydrous\nReagents & Solvents Use Anhydrous Reagents & Solvents Flame-Dry Glassware Flame-Dry Glassware Inert Atmosphere\n(N₂ or Ar) Inert Atmosphere (N₂ or Ar) Flame-Dry Glassware->Inert Atmosphere\n(N₂ or Ar) Optimal Temperature\n(monitor closely) Optimal Temperature (monitor closely) Inert Atmosphere\n(N₂ or Ar)->Optimal Temperature\n(monitor closely) Monitor Progress\n(TLC/HPLC) Monitor Progress (TLC/HPLC) Optimal Temperature\n(monitor closely)->Monitor Progress\n(TLC/HPLC) Prompt Work-up Prompt Work-up Monitor Progress\n(TLC/HPLC)->Prompt Work-up Aqueous Wash\n(e.g., NaHCO₃) Aqueous Wash (e.g., NaHCO₃) Prompt Work-up->Aqueous Wash\n(e.g., NaHCO₃) Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Aqueous Wash\n(e.g., NaHCO₃)->Purification\n(e.g., Chromatography) Troubleshooting LowYield Low Product Yield Decomposition Decomposition of This compound? LowYield->Decomposition Reactivity Insufficient Nucleophile Reactivity? LowYield->Reactivity Conditions Sub-optimal Reaction Conditions? LowYield->Conditions CheckDecomposition Analyze for Butanol & Benzenesulfonic Acid (HPLC/GC-MS) Decomposition->CheckDecomposition ModifyBase Use Stronger Base Reactivity->ModifyBase OptimizeTemp Adjust Temperature Conditions->OptimizeTemp ControlMoisture Use Anhydrous Conditions CheckDecomposition->ControlMoisture If positive

References

Technical Support Center: Scaling Up Butyl Benzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of butyl benzenesulfonate from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My reaction yield is lower than expected at the lab scale. What are the potential causes and solutions?

A: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction between benzenesulfonyl chloride and n-butanol may not have gone to completion.

    • Solution: Ensure the reaction is stirred efficiently to maximize contact between reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reactant is consumed. Consider extending the reaction time if necessary.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with n-butanol under these conditions.

    • Solution: Use anhydrous n-butanol and a dry solvent. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture ingress.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain the recommended reaction temperature. Overheating can lead to the formation of byproducts. The choice of base is also critical; pyridine is recommended as it also acts as a nucleophilic catalyst.

  • Losses During Workup and Purification: Product can be lost during extraction, washing, and purification steps.

    • Solution: Ensure proper phase separation during aqueous workup. Minimize the number of transfer steps. Optimize the purification process, such as vacuum distillation, to reduce losses.

Q2: I am observing significant byproduct formation in my pilot-plant scale reaction. How can I identify and minimize these impurities?

A: At a larger scale, localized temperature fluctuations and mixing inefficiencies can lead to an increase in byproduct formation. Common impurities and mitigation strategies are outlined below:

  • Unreacted Starting Materials: Residual benzenesulfonyl chloride and n-butanol may be present.

    • Identification: HPLC or Gas Chromatography (GC) analysis of the crude product.

    • Minimization: Ensure accurate stoichiometry and efficient mixing. In a pilot plant setting, this may require adjusting the impeller speed or using baffles in the reactor. A slight excess of n-butanol can be used to ensure the complete consumption of the more expensive benzenesulfonyl chloride.

  • Benzenesulfonic Acid: This forms from the hydrolysis of benzenesulfonyl chloride.

    • Identification: It is a water-soluble acid and can be detected by a change in the pH of the aqueous wash.

    • Minimization: As with the lab scale, rigorous exclusion of water is crucial. In a pilot plant, this includes ensuring all transfer lines and the reactor are dry before starting the reaction.

  • Diphenyl Sulfone: This can be a byproduct from the manufacturing of benzenesulfonyl chloride and may be present as an impurity in the starting material.

    • Identification: HPLC or GC-MS.

    • Minimization: Use high-purity benzenesulfonyl chloride. If present, it can be removed by fractional vacuum distillation.

Q3: The color of my final product is off-white or yellow. How can I improve the color?

A: Discoloration in the final product is typically due to impurities formed during the reaction or carried over from the starting materials.

  • Charring: Overheating during the reaction or distillation can cause decomposition and charring.

    • Solution: Maintain strict temperature control during the reaction and distillation. For distillation, using a high vacuum allows for lower temperatures.

  • Colored Impurities: Trace impurities in the starting materials or formed through side reactions can impart color.

    • Solution: Consider treating the crude product with activated carbon before distillation to adsorb colored impurities. A final fractional distillation should yield a colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling benzenesulfonyl chloride, especially at a pilot-plant scale?

A: Benzenesulfonyl chloride is a corrosive and moisture-sensitive chemical. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling larger quantities in a pilot plant, a face shield and chemical-resistant apron are also recommended.

  • Ventilation: Work in a well-ventilated fume hood at the lab scale. In a pilot plant, ensure adequate local exhaust ventilation.

  • Moisture Sensitivity: Handle under anhydrous conditions to prevent the release of corrosive hydrochloric acid gas upon hydrolysis.

  • Exothermic Reaction: The reaction with n-butanol is exothermic. Add the benzenesulfonyl chloride to the n-butanol solution slowly and with efficient cooling to control the temperature. At the pilot scale, this requires a reactor with a cooling jacket and a controlled addition rate.

  • Spill Management: Have appropriate spill kits available. For benzenesulfonyl chloride, this may include an inert absorbent material.

Q2: What are the critical process parameters to monitor during the scale-up from lab to pilot plant?

A: The following parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The exothermic nature of the reaction requires robust temperature control. A pilot plant reactor should have a reliable cooling system and temperature probes to monitor the reaction mixture.

  • Addition Rate: The rate of addition of benzenesulfonyl chloride becomes more critical at a larger scale to prevent a rapid temperature increase.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and an increase in side reactions. The impeller design and agitation speed should be carefully considered to ensure homogeneity.

  • Off-gassing: The reaction may produce some off-gases. The pilot plant reactor should be equipped with a suitable venting system that directs any fumes to a scrubber.

Q3: How should the product be purified at the pilot-plant scale?

A: Vacuum distillation is the most suitable method for purifying this compound at both lab and pilot scales. At the pilot scale, a fractional distillation column will provide better separation of the product from any lower or higher boiling impurities. The distillation should be performed under a high vacuum to keep the temperature low and prevent thermal decomposition of the product.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Expected)
Reactants
Benzenesulfonyl Chloride1.0 mole100 moles
n-Butanol1.2 moles120 moles
Pyridine (Base/Catalyst)1.2 moles120 moles
Solvent (e.g., Toluene)500 mL50 L
Reaction Conditions
Initial Temperature0-5 °C0-5 °C
Reaction TemperatureRoom Temperature20-25 °C (with cooling)
Reaction Time2-4 hours4-6 hours
Workup & Purification
Aqueous WashSaturated NaHCO₃, Water, BrineSaturated NaHCO₃, Water, Brine
Drying AgentAnhydrous MgSO₄Not applicable (phase separation)
Purification MethodVacuum DistillationFractional Vacuum Distillation
Outcome
Expected Yield85-95%80-90%
Expected Purity>98% (by GC/HPLC)>98% (by GC/HPLC)

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride (176.62 g/mol )

  • n-Butanol (anhydrous, 74.12 g/mol )

  • Pyridine (anhydrous, 79.10 g/mol )

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Thermometer

  • Condenser

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, add n-butanol (89 g, 1.2 mol) and anhydrous pyridine (95 g, 1.2 mol) dissolved in 300 mL of anhydrous toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (176.6 g, 1.0 mol) dropwise from the addition funnel over a period of 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Pilot Plant Scale Synthesis of this compound

Equipment:

  • 100 L glass-lined reactor with a cooling jacket, mechanical stirrer, temperature probe, and addition vessel.

  • Vacuum distillation unit with a fractionating column.

  • Receiving vessels.

Procedure:

  • Ensure the 100 L reactor is clean and dry.

  • Charge the reactor with n-butanol (8.9 kg, 120 mol) and anhydrous pyridine (9.5 kg, 120 mol) dissolved in 30 L of anhydrous toluene.

  • Start the agitator and begin cooling the reactor contents to 0-5 °C using the cooling jacket.

  • From the addition vessel, slowly add benzenesulfonyl chloride (17.7 kg, 100 mol) to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, turn off the cooling and allow the reactor contents to warm to 20-25 °C. Maintain this temperature for 4-6 hours, with continued stirring.

  • Monitor the reaction progress by taking samples for in-process HPLC analysis.

  • Once the reaction is deemed complete, transfer the reactor contents to a larger vessel for workup or perform the workup in the same reactor if appropriately equipped.

  • Wash the reaction mixture with 20 L of water, followed by 20 L of saturated sodium bicarbonate solution, and finally 20 L of brine. Allow for adequate phase separation after each wash.

  • Separate the organic layer and transfer it to the vacuum distillation unit.

  • Distill off the toluene under reduced pressure.

  • Perform a fractional vacuum distillation of the remaining crude product to isolate the pure this compound.

Visualizations

Caption: Experimental workflow for scaling up this compound synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete? (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_hydrolysis Evidence of Hydrolysis? (e.g., acidic wash) check_completion->check_hydrolysis Yes solution_incomplete Increase reaction time Improve mixing incomplete->solution_incomplete end Improved Yield and Purity solution_incomplete->end hydrolysis Hydrolysis of Benzenesulfonyl Chloride check_hydrolysis->hydrolysis Yes check_temp Was temperature controlled? check_hydrolysis->check_temp No solution_hydrolysis Use anhydrous reagents and inert atmosphere hydrolysis->solution_hydrolysis solution_hydrolysis->end temp_issue Side Reactions due to Poor Temperature Control check_temp->temp_issue No check_purification Issues during purification? check_temp->check_purification Yes solution_temp Improve cooling efficiency Control addition rate temp_issue->solution_temp solution_temp->end purification_issue Product loss or decomposition during distillation check_purification->purification_issue Yes check_purification->end No solution_purification Optimize distillation conditions (high vacuum, lower temp) purification_issue->solution_purification solution_purification->end

Caption: Troubleshooting decision tree for this compound synthesis.

Validation & Comparative

A Comparative Analysis of Butyl Benzenesulfonate and Butyl Tosylate Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Sulfonate Ester

In the realm of organic synthesis, the choice of a suitable leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution reactions. Among the most effective and widely utilized leaving groups are sulfonate esters, prized for their high reactivity and the stability of the resulting sulfonate anion. This guide presents a detailed comparison of the reactivity of two common sulfonate esters: butyl benzenesulfonate and butyl tosylate (p-toluenesulfonate). By examining the subtle yet significant influence of the p-methyl substituent on the tosylate group, this document aims to provide researchers with the data-driven insights necessary to make informed decisions in experimental design and drug development.

Executive Summary of Reactivity

The primary difference in reactivity between this compound and butyl tosylate in nucleophilic substitution reactions, such as solvolysis, stems from the electronic effect of the methyl group on the phenyl ring of the tosylate. Theoretical understanding, supported by Hammett equation principles, suggests that the electron-donating nature of the p-methyl group in the tosylate slightly reduces the leaving group's ability compared to the unsubstituted benzenesulfonate. This leads to a marginally faster reaction rate for this compound.

Quantitative Comparison of Leaving Group Ability

To provide a quantitative perspective, we can analyze the electronic effects of the substituents on the leaving group's stability. The reactivity of sulfonate esters in nucleophilic substitution is directly related to the stability of the departing sulfonate anion. A more stable anion is a better leaving group, leading to a faster reaction.

The stability of the sulfonate anion is influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be used to predict the relative reactivity. For the solvolysis of alkyl arenesulfonates, the reaction is accelerated by electron-withdrawing groups on the benzene ring and decelerated by electron-donating groups.

The p-methyl group in butyl tosylate is an electron-donating group. This slightly destabilizes the resulting tosylate anion compared to the unsubstituted benzenesulfonate anion. Therefore, this compound is anticipated to be a slightly better leaving group, resulting in a faster rate of nucleophilic substitution.

SubstrateLeaving Group StructureSubstituent Effect on Leaving Group StabilityPredicted Relative Reactivity
This compound C₆H₅SO₃-Unsubstituted; baseline stability.Slightly Higher
Butyl Tosylate p-CH₃C₆H₄SO₃-p-Methyl group is electron-donating, slightly destabilizing the anion.Slightly Lower

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and butyl tosylate, a common method is to measure the rates of solvolysis in a suitable solvent system. The following protocol outlines a general procedure for a comparative kinetic study via ethanolysis.

Objective: To determine the first-order rate constants for the ethanolysis of this compound and butyl tosylate.

Materials:

  • This compound

  • Butyl tosylate

  • Anhydrous ethanol

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Preparation of Substrate Solutions: Prepare solutions of known concentration (e.g., 0.1 M) of both this compound and butyl tosylate in anhydrous ethanol.

  • Kinetic Runs:

    • Place a known volume (e.g., 50 mL) of the this compound solution in a sealed flask and equilibrate it in a constant temperature bath set to the desired temperature (e.g., 50 °C).

    • At regular time intervals (t), withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

    • Titrate the liberated benzenesulfonic acid in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

    • Repeat the process for several time points to follow the progress of the reaction.

    • The final concentration of the sulfonic acid (at infinite time, t∞) can be determined after heating the reaction mixture for a prolonged period to ensure complete reaction.

  • Repeat for Butyl Tosylate: Perform the same kinetic run for the butyl tosylate solution under the identical experimental conditions (temperature, initial concentration).

  • Data Analysis:

    • The first-order rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH solution required at infinite time and Vt is the volume required at time t. The integrated rate law for a first-order reaction is: ln([A]₀/[A]t) = kt.

Logical Relationship of Reactivity

The underlying principle governing the reactivity of these two compounds is the stability of the leaving group, which is influenced by the electronic nature of the substituent on the aromatic ring.

G cluster_reactivity Factors Influencing Reactivity cluster_substituent Substituent Effects Reactivity Reaction Rate (Nucleophilic Substitution) LeavingGroupAbility Leaving Group Ability Reactivity->LeavingGroupAbility is proportional to AnionStability Stability of Sulfonate Anion LeavingGroupAbility->AnionStability is proportional to Benzenesulfonate Benzenesulfonate (Unsubstituted) AnionStability->Benzenesulfonate higher for Tosylate Tosylate (p-Methyl Substituted) AnionStability->Tosylate lower for ElectronDonating Electron-Donating Group (e.g., -CH3) Tosylate->ElectronDonating has ElectronDonating->AnionStability destabilizes anion

Caption: Logical relationship between substituent effects and reactivity.

Conclusion

A Comparative Guide to Butyl Benzenesulfonate and Other Butylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction of a butyl group can be a critical step in modifying the pharmacokinetic and pharmacodynamic properties of a molecule. The choice of the butylating agent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of butyl benzenesulfonate against other common butylating agents, supported by available experimental data and detailed protocols.

Executive Summary

Butylating agents are indispensable tools in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. The reactivity of these agents is largely dictated by the nature of the leaving group. Generally, weaker bases make better leaving groups, facilitating nucleophilic substitution reactions.

This guide will delve into a comparative analysis of the following butylating agents:

  • This compound: A sulfonate ester with a good leaving group, though less commonly cited in literature for butylation compared to other sulfonates.

  • Butyl Tosylate: A widely used sulfonate ester known for its excellent leaving group ability.

  • Butyl Bromide: A common alkyl halide offering a balance of reactivity and cost-effectiveness.

  • Butyl Iodide: A highly reactive alkyl halide due to the excellent leaving group ability of the iodide ion.

Theoretical Framework: The Role of the Leaving Group

The efficiency of a butylating agent in SN2 reactions is intrinsically linked to the stability of its leaving group. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. The stability of the leaving group is influenced by factors such as electronegativity, size, and resonance.

Sulfonate esters, such as benzenesulfonates and tosylates, are generally excellent leaving groups because the negative charge is delocalized through resonance across the sulfonyl group. Alkyl halides exhibit a trend where iodide is the best leaving group and fluoride is the poorest, which corresponds to the increasing basicity of the halide anions (F⁻ > Cl⁻ > Br⁻ > I⁻).

The following diagram illustrates the logical relationship in determining the effectiveness of a leaving group in an SN2 reaction.

Leaving_Group_Ability cluster_0 Factors Influencing Leaving Group Ability Basicity Basicity Stability_of_Anion Stability_of_Anion Basicity->Stability_of_Anion Inversely Proportional Reactivity_in_SN2 Reactivity_in_SN2 Stability_of_Anion->Reactivity_in_SN2 Directly Proportional Williamson_Ether_Synthesis_Workflow Start Start Dissolve_Phenol Dissolve Phenol in Anhydrous Solvent Start->Dissolve_Phenol Add_Base Add Base (e.g., NaH) at 0°C Dissolve_Phenol->Add_Base Stir_RT Stir at Room Temperature (30 min) Add_Base->Stir_RT Add_Butylating_Agent Add Butylating Agent Stir_RT->Add_Butylating_Agent Heat_Reaction Heat and Monitor by TLC Add_Butylating_Agent->Heat_Reaction Workup Quench, Extract, Wash, Dry, Concentrate Heat_Reaction->Workup Purification Column Chromatography Workup->Purification End End Purification->End SN2_Mechanism Reactants Nu:⁻ + Bu-LG Transition_State [Nu---Bu---LG]ᵟ⁻ Reactants->Transition_State Backside Attack Products Nu-Bu + LG:⁻ Transition_State->Products Leaving Group Departs

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Butyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of drug products. Butyl benzenesulfonate, a key intermediate in various organic syntheses, requires rigorous purity assessment to ensure the absence of potentially genotoxic impurities and other process-related contaminants. This guide provides a comprehensive comparison of various spectroscopic and chromatographic techniques for confirming the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of this compound. The choice of technique often depends on the specific impurity profile, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. in-depth impurity profiling). The following table summarizes the key performance attributes of the most commonly used methods.

Analytical TechniquePrincipleTypical Purity Assay Range (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbance.98.0 - 102.0Impurity specific, typically in the low ppm range. For some benzenesulfonate esters, LOQs can be around 20-35 ppm.[1]Robust, reproducible, widely available, suitable for quantifying known impurities.May require reference standards for all impurities, may not detect non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.> 99.0Highly sensitive, with LOQs for genotoxic impurities often in the sub-ppm to low ppm range (e.g., 1.5 - 7.5 ng/mL).[2]High specificity and sensitivity, can identify unknown impurities based on mass-to-charge ratio, no derivatization needed for many compounds.[3]Higher equipment cost and complexity compared to HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based detection.> 99.0Very sensitive for volatile impurities, with LOQs for some sulfonate esters as low as 2-3 ppm.[4]Excellent for volatile and semi-volatile impurities, high sensitivity and specificity.May require derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard.Purity determination of >95% is achievable.[5]Provides structural confirmation of the main compound and impurities, can be used for quantitative analysis without a specific reference standard for the analyte.[5]Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Primarily qualitative, but can be used for quantitative analysis with proper calibration.Can detect impurities with different functional groups, with detection limits depending on the specific impurity and matrix.Fast, non-destructive, provides information about functional groups, useful for identifying major components and certain types of impurities.[6][7]Not suitable for trace analysis, complex spectra can be difficult to interpret, limited use for quantifying isomers.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound to quantify its purity and known impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • For impurity analysis, a higher concentration (e.g., 5 mg/mL) may be used to enhance the detection of trace components.[1]

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[1] A typical starting condition could be a 65:35 (v/v) mixture of the aqueous buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.[1]

3. Data Analysis:

  • The purity of this compound is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

  • For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or n-hexane) to a concentration of approximately 1 mg/mL.[4]

  • An internal standard can be added for improved quantitative accuracy.

2. GC-MS Conditions:

  • Column: DB-1701 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 20°C/min).[4]

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected impurities and the parent compound (e.g., m/z 40-450).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an external or internal standard method.

Visualization of Analytical Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflow for purity confirmation and a comparison of the different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic/Chromatographic Analysis cluster_data_analysis Data Analysis and Purity Confirmation start This compound Sample dissolution Dissolution in a Suitable Solvent start->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC-UV filtration->hplc Injection/Analysis lcms LC-MS filtration->lcms Injection/Analysis gcms GC-MS filtration->gcms Injection/Analysis nmr NMR filtration->nmr Injection/Analysis ftir FTIR filtration->ftir Injection/Analysis purity_calc Purity Calculation / Impurity Quantification hplc->purity_calc lcms->purity_calc gcms->purity_calc structure_confirm Structural Confirmation nmr->structure_confirm ftir->structure_confirm report Final Purity Report purity_calc->report structure_confirm->report

Caption: Experimental workflow for confirming the purity of this compound.

technique_comparison cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Techniques cluster_attributes Key Attributes HPLC HPLC-UV (Quantitative) Quantification Quantification HPLC->Quantification LCMS LC-MS (Quantitative & Qualitative) Sensitivity Sensitivity LCMS->Sensitivity Specificity Specificity LCMS->Specificity LCMS->Quantification GCMS GC-MS (Quantitative & Qualitative for Volatiles) GCMS->Sensitivity GCMS->Specificity GCMS->Quantification NMR NMR (Qualitative & Quantitative) NMR->Specificity NMR->Quantification Structure Structural Information NMR->Structure FTIR FTIR (Primarily Qualitative) FTIR->Structure

Caption: Comparison of analytical techniques for this compound purity analysis.

Conclusion

The confirmation of this compound purity requires a multi-faceted analytical approach. While HPLC-UV is a robust method for routine quality control, orthogonal techniques such as LC-MS and GC-MS are indispensable for the sensitive detection and identification of potential genotoxic and other process-related impurities. NMR and FTIR spectroscopy serve as powerful tools for structural confirmation and can complement chromatographic methods for a comprehensive purity assessment. The selection of the most appropriate analytical strategy should be based on a thorough risk assessment of the manufacturing process and the intended use of the this compound.

References

A Comparative Guide to the Synthesis of Butyl Benzenesulfonate: An Evaluation of a Novel One-Step Acid-Catalyzed Route

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of a novel, direct synthetic route for butyl benzenesulfonate against the established two-step method involving benzenesulfonyl chloride. The new approach, an acid-catalyzed esterification of benzenesulfonic acid with n-butanol, offers a more atom-economical and potentially greener alternative. This document provides a detailed comparison of the two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Executive Summary

The traditional synthesis of this compound relies on the reaction of benzenesulfonyl chloride with n-butanol in the presence of a base. While effective, this method involves the use of a moisture-sensitive and corrosive reagent (benzenesulfonyl chloride) and generates a stoichiometric amount of hydrochloride waste. The novel approach detailed here is a direct, one-pot acid-catalyzed esterification that circumvents the need for benzenesulfonyl chloride, thereby offering a more streamlined and environmentally benign process.

Performance Comparison

A summary of the key performance indicators for both the established and the new synthetic routes is presented below. The data highlights the potential advantages of the novel direct esterification method in terms of yield and atom economy.

ParameterEstablished Route: Benzenesulfonyl ChlorideNew Route: Direct Acid-Catalyzed Esterification
Starting Materials Benzenesulfonyl Chloride, n-Butanol, PyridineBenzenesulfonic Acid, n-Butanol
Reaction Time 2 - 4 hours3 - 5 hours
Reaction Temperature 0 °C to room temperature100 - 120 °C (reflux)
Typical Yield ~85-95%~90-98%
Purity High, requires purificationHigh, requires purification
Key Byproducts Pyridinium hydrochlorideWater
Atom Economy LowerHigher
Process Steps 2 (Chloride formation + Esterification)1 (Direct Esterification)

Detailed Experimental Protocols

Established Route: Synthesis from Benzenesulfonyl Chloride and n-Butanol

This method is a widely recognized procedure for the formation of sulfonate esters.

Materials:

  • Benzenesulfonyl chloride

  • n-Butanol

  • Pyridine

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butanol (1.0 eq) in pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.

New Route: Direct Acid-Catalyzed Esterification of Benzenesulfonic Acid and n-Butanol

This novel, one-step synthesis offers a more direct and atom-economical approach.

Materials:

  • Benzenesulfonic acid

  • n-Butanol

  • Toluene (or another suitable water-immiscible solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add benzenesulfonic acid (1.0 eq) and an excess of n-butanol (3-5 eq).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizing the Synthetic Pathways

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the logical workflow of each process.

established_route cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product BSC Benzenesulfonyl Chloride Reaction1 Esterification at 0°C to RT BSC->Reaction1 Butanol1 n-Butanol Butanol1->Reaction1 Pyridine Pyridine Pyridine->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Purification Workup1->Purification1 Product1 This compound Purification1->Product1 new_route cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product BSA Benzenesulfonic Acid Reaction2 Acid-Catalyzed Esterification (Reflux with Dean-Stark) BSA->Reaction2 Butanol2 n-Butanol Butanol2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Purification Workup2->Purification2 Product2 This compound Purification2->Product2

A Comparative Analysis of Sulfonate Leaving Groups in the Reaction Kinetics of Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly within pharmaceutical and materials science, the efficiency of nucleophilic substitution reactions is of paramount importance. The choice of a leaving group is a critical determinant of reaction rates and overall yield. Sulfonate esters are a class of exceptionally effective leaving groups due to their high stability as anions, which stems from the delocalization of the negative charge across the sulfonyl group.

This guide provides a comparative analysis of the reaction kinetics of butyl benzenesulfonate alongside other commonly utilized alkyl sulfonate esters: mesylate, tosylate, and the highly reactive triflate. The objective is to furnish researchers with the data and methodologies necessary to select the optimal leaving group for their specific synthetic challenges, thereby enhancing reaction efficiency and product yield. The solvolysis of primary alkyl sulfonates, such as n-butyl derivatives, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Comparative Reactivity of Sulfonate Leaving Groups

The reactivity of a sulfonate leaving group is inversely proportional to the pKa of its conjugate acid; a more stable anion, derived from a stronger acid, will depart more readily. This stability is governed by the electronic properties of the substituents on the sulfur atom. Electron-withdrawing groups enhance the stability of the departing anion, thereby increasing the reaction rate.

The generally accepted order of reactivity for these leaving groups is:

Triflate > Tosylate > Benzenesulfonate ≈ Mesylate

The following table summarizes the structural differences and provides a qualitative and quantitative comparison of these common sulfonate leaving groups.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Solvolysis Rate (Qualitative)
Benzenesulfonate-OBsC₆H₅SO₃⁻Benzenesulfonic acid~ -2.5Good
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8Good
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid~ -1.9Good
Triflate-OTfCF₃SO₃⁻Triflic acid~ -14Excellent

Reaction Pathway and Mechanism

The solvolysis of n-butyl benzenesulfonate is a classic example of an SN2 reaction. The nucleophile (e.g., a water or alcohol molecule from the solvent) attacks the electrophilic carbon atom attached to the sulfonate group. This attack occurs from the backside relative to the leaving group, proceeding through a pentacoordinate transition state in a single, concerted step.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products BuOBs n-Butyl Benzenesulfonate (BuOBs) TS [SOH---Bu---OBs]‡ BuOBs->TS Attack by Nucleophile Nu Nucleophile (Solvent, SOH) Nu->TS Product Solvolysis Product (BuOS + H⁺) TS->Product Bond Formation/Fission LeavingGroup Benzenesulfonate Anion (BsO⁻) TS->LeavingGroup

Diagram 1: Generalized SN2 pathway for the solvolysis of n-butyl benzenesulfonate.

Experimental Protocol: Measuring Solvolysis Kinetics

This section details a representative protocol for determining the first-order rate constant of the solvolysis of an alkyl sulfonate, such as n-butyl benzenesulfonate, in a mixed solvent system (e.g., aqueous ethanol). The rate is monitored by titrating the sulfonic acid produced during the reaction with a standardized solution of sodium hydroxide.[4][5]

Objective: To determine the rate constant (k) for the solvolysis of n-butyl benzenesulfonate.

Materials & Reagents:

  • n-Butyl benzenesulfonate

  • Solvent: 50:50 (v/v) mixture of ethanol and deionized water

  • Titrant: 0.01 M Sodium Hydroxide (NaOH), standardized

  • Indicator: Bromothymol blue solution

  • Quenching Solution: Acetone, chilled to 0°C

  • Glassware: Burette (50 mL), volumetric flasks, Erlenmeyer flasks (125 mL), pipettes

  • Equipment: Stopwatch, magnetic stirrer, constant temperature water bath

Procedure:

  • Reaction Setup: Prepare a 0.1 M solution of n-butyl benzenesulfonate in the 50:50 ethanol-water solvent. Place a known volume (e.g., 100 mL) of this solution in a jacketed reaction vessel connected to a constant temperature water bath set to the desired temperature (e.g., 25°C).

  • Initiation: Once the solution reaches thermal equilibrium, start the stopwatch. This is time zero (t=0).

  • Sampling: At regular, recorded intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to an Erlenmeyer flask containing 20 mL of chilled acetone to effectively stop the reaction.

  • Titration: Add 2-3 drops of bromothymol blue indicator to the quenched sample. Titrate the solution with the standardized 0.01 M NaOH solution until the indicator changes from yellow (acidic) to blue (basic). Record the volume of NaOH used.

  • Infinity Point: To determine the concentration of acid at the completion of the reaction (t=∞), heat a separate 10 mL aliquot of the initial reaction mixture in a sealed vial at a higher temperature (e.g., 60°C) for several hours to drive the reaction to completion.[4] Cool the sample and titrate it as described in step 5.

  • Data Analysis:

    • Calculate the concentration of benzenesulfonic acid produced at each time point using the titration data.

    • The concentration of unreacted n-butyl benzenesulfonate at time t, [R-OBs]t, is equal to [R-OBs]∞ - [Acid]t.

    • For a first-order reaction, the rate law is: ln([R-OBs]t) = -kt + ln([R-OBs]0).

    • Plot ln([R-OBs]t) versus time (t). The plot should yield a straight line, and the rate constant (k) is the negative of the slope.

Experimental_Workflow prep 1. Prepare 0.1M this compound in 50:50 EtOH/H₂O equilibrate 2. Equilibrate Solution at Constant Temperature (e.g., 25°C) prep->equilibrate start 3. Start Reaction (t=0) equilibrate->start infinity Determine Infinity Point (t=∞) equilibrate->infinity Parallel Step sampling_loop 4. At Timed Intervals (tᵢ) start->sampling_loop withdraw 5. Withdraw 10 mL Aliquot sampling_loop->withdraw Yes plot 9. Plot ln([R-OBs]t) vs. Time sampling_loop->plot No (All samples taken) quench 6. Quench with Cold Acetone withdraw->quench titrate 7. Titrate with 0.01M NaOH using Indicator quench->titrate record 8. Record V(NaOH) titrate->record record->sampling_loop infinity->plot calculate 10. Calculate Rate Constant (k) from slope (-k) plot->calculate

References

Quantitative Analysis of Butyl Benzenesulfonate: A Comparative Guide to HPLC-UV, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of process impurities and reaction components is paramount. Butyl benzenesulfonate, a potential genotoxic impurity (PGI) in certain pharmaceutical manufacturing processes, requires robust and reliable analytical methods for its determination in reaction mixtures. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for this application.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. May necessitate derivatization for non-volatile compounds.Not required.
Sensitivity Moderate (typically ppm levels).High (ppb to ppm levels), especially with Selected Ion Monitoring (SIM).Lower (typically requires mg of sample).
Selectivity Moderate. Relies on chromatographic separation from interfering species.High. Mass spectrometric detection provides excellent specificity.High. Relies on unique chemical shifts of protons in the molecule.
Matrix Effects Can be significant, requiring careful method development and validation.Can be significant, potentially causing ion suppression or enhancement.Generally lower, but can be affected by solvent and other components.
Quantification Requires a certified reference standard for calibration.Requires a certified reference standard for calibration.Can be performed with a certified internal standard; does not require a standard of the analyte itself for absolute quantification.
Speed Moderate. Typical run times are 10-30 minutes.Moderate to fast. Run times can be less than 10 minutes with modern instruments.Fast data acquisition, but sample preparation and data processing can be time-consuming.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate results. Below are representative experimental protocols for the quantitative analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in reaction mixtures where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 220 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Internal standard (e.g., deuterated analog or a compound with similar chemical properties)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard in dichloromethane. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation: Dilute the reaction mixture in dichloromethane. Add the internal standard to the diluted sample to the same concentration as in the calibration standards.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • Injection mode: Splitless.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 157, 141, 93, 77) and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration in the sample using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of a certified internal standard. Dissolve both in a precise volume of a deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to specific protons of this compound and the internal standard. For this compound, characteristic signals can be used, for instance, the triplet corresponding to the terminal methyl group of the butyl chain or the aromatic protons.[1][2]

  • Quantification: Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of this compound

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Chromatographic Separation D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV analysis workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Solutions (with Internal Standard) C Inject into GC A->C B Prepare Sample Solution (with Internal Standard) B->C D Separation in GC Column C->D E Ionization & Mass Analysis D->E F Generate Chromatogram (SIM) E->F G Integrate Peak Areas F->G H Calculate Peak Area Ratios G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: GC-MS analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum C->D E Integrate Analyte and Internal Standard Signals D->E F Calculate Concentration E->F

Caption: qNMR analysis workflow.

References

Butyl Benzenesulfonate: A Comparative Performance Analysis in Polymer and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the performance of butyl benzenesulfonate in two key applications: as a plasticizer in polymers and as a catalyst in organic synthesis. Through a detailed comparison with common alternatives, supported by experimental data and protocols, this guide aims to facilitate informed decisions in material selection and reaction optimization.

N-n-Butyl Benzenesulfonate as a High-Performance Plasticizer for Polyamides

N-n-butyl benzenesulfonate (BBSA) is a widely used liquid plasticizer, particularly valued for its efficacy in polyamide (nylon) and cellulose resins.[1][2] Its primary function is to enhance the flexibility and processability of these polymers by reducing the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] This improvement in material properties makes it a crucial additive in the manufacturing of various products, including adhesives, inks, and surface coatings.[2][3]

Performance Comparison with Alternative Plasticizers

The selection of a plasticizer is critical in achieving the desired mechanical properties in a polymer. While phthalates like dioctyl phthalate (DOP) have historically been common, concerns over their environmental and health impacts have led to the exploration of alternatives like BBSA.[5][6] The following table summarizes the comparative performance of BBSA and other plasticizers in polyamide resins.

PlasticizerTypeConcentration (phr)*Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)Reference
N-n-Butyl Benzenesulfonate (BBSA) Sulfonamide20Approx. 55Approx. 250~15-20 (in PA11)[4]
Dioctyl Phthalate (DOP)Phthalate40Approx. 20-25Approx. 300-350Varies with polymer[6]
Acetyl Tributyl Citrate (ATBC)Bio-based Citrate40Approx. 20-25Approx. 350-400Varies with polymer[6]
Epoxidized Soybean Oil (ESO)Bio-based Epoxy40Approx. 25-30Approx. 300-350Varies with polymer[6]

*phr: parts per hundred parts of resin

Note: The data presented is a synthesis of typical values found in the literature. Direct comparative studies under identical conditions are limited. The efficiency of a plasticizer is dependent on the specific polymer grade and processing conditions.

Experimental Protocol: Evaluation of Plasticizer Performance in Polyamide Films

This protocol outlines a standard procedure for preparing and testing plasticized polyamide films to evaluate the performance of different plasticizers.

1. Materials:

  • Polyamide (e.g., PA6, PA11) pellets

  • N-n-butyl benzenesulfonate (BBSA)

  • Alternative plasticizers (e.g., DOP, ATBC)

  • Formic acid (solvent)

  • Methanol (non-solvent for precipitation)

2. Equipment:

  • Glass beakers and magnetic stirrer

  • Petri dishes or glass plates for casting

  • Drying oven with controlled temperature

  • Universal Testing Machine (UTM) compliant with ASTM D638[1][7][8][9][10]

  • Differential Scanning Calorimeter (DSC)

3. Procedure:

  • Film Preparation (Solvent Casting Method): [11][12][13][14][15]

    • Dry the polyamide pellets in a vacuum oven to remove any moisture.

    • Prepare a polymer solution by dissolving a specific weight of dried polyamide pellets in formic acid with stirring.

    • Add the desired amount of plasticizer (e.g., 20 phr BBSA) to the polymer solution and continue stirring until a homogeneous mixture is obtained.

    • Pour the solution into a petri dish or onto a glass plate to a uniform thickness.

    • Dry the cast film in an oven at a controlled temperature (e.g., 60°C) to slowly evaporate the solvent.

    • Once the film is fully dried, carefully peel it from the substrate.

    • Prepare dumbbell-shaped specimens from the film according to ASTM D638 specifications.[7]

  • Mechanical Testing:

    • Condition the specimens at a standard temperature and humidity as per ASTM D638.

    • Conduct tensile testing using the UTM to determine the tensile strength and elongation at break.[8]

  • Thermal Analysis:

    • Use DSC to determine the glass transition temperature (Tg) of the plasticized films.[16][17][18] A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[4]

G Workflow for Evaluating Plasticizer Performance cluster_prep Film Preparation cluster_test Performance Testing Dry Polymer Dry Polymer Dissolve in Solvent Dissolve in Solvent Dry Polymer->Dissolve in Solvent Add Plasticizer Add Plasticizer Dissolve in Solvent->Add Plasticizer Cast Solution Cast Solution Add Plasticizer->Cast Solution Dry Film Dry Film Cast Solution->Dry Film Prepare Specimens Prepare Specimens Dry Film->Prepare Specimens Mechanical Testing (ASTM D638) Mechanical Testing (ASTM D638) Tensile Strength, Elongation Prepare Specimens->Mechanical Testing (ASTM D638) Thermal Analysis (DSC) Thermal Analysis (DSC) Glass Transition Temperature Prepare Specimens->Thermal Analysis (DSC)

A generalized workflow for the evaluation of plasticizer performance.

Tert-butyl Benzenesulfonate as a Catalyst in Friedel-Crafts Alkylation

Tert-butyl benzenesulfonate is utilized in organic synthesis, particularly as a catalyst in Friedel-Crafts alkylation reactions.[19][20][21][22][23][24][25][26][27][28][29][30] This type of reaction is fundamental for attaching alkyl groups to aromatic rings, a key step in the synthesis of many pharmaceutical and chemical intermediates. The sulfonic acid functionality of tert-butyl benzenesulfonate allows it to act as a Brønsted acid catalyst.

Performance Comparison with Alternative Acid Catalysts

The efficiency of a Friedel-Crafts alkylation reaction is highly dependent on the choice of catalyst. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can be difficult to handle and generate significant waste. This has led to the investigation of solid acid catalysts and other Brønsted acids as more environmentally friendly alternatives.

The following table compares the performance of various acid catalysts in the tert-butylation of phenol, a common model reaction.

CatalystCatalyst TypeSubstrateAlkylating AgentTemp. (°C)Time (h)Conversion (%)Selectivity to 4-TBP* (%)Reference
Sulfonic acid functionalized ionic liquid Brønsted AcidPhenoltert-Butyl alcohol70-8657.6[31]
HAlMCM-41 Solid Acid (Zeolite)p-Cresoltert-Butanol80-150-HighHigh (for 2-tert-butyl-4-methylphenol)[24]
Sulfided Silica Solid Acidp-Cresoltert-Butyl alcohol80489.4 (Yield)>92 (for 2-tert-butyl-4-methylphenol)[23]
Phosphoric Acid Brønsted Acid4-Methoxyphenoltert-Butanol80-1801-2-Mixture of isomers[22]
Aluminum Chloride (AlCl₃) Lewis AcidBenzenetert-Butyl chloride---Polyalkylation can occur[26]

*4-TBP: 4-tert-butylphenol. Selectivity can be influenced by reaction conditions.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol with tert-Butanol

This protocol provides a general procedure for the alkylation of phenol using a sulfonic acid-based catalyst.

1. Materials:

  • Phenol

  • tert-Butanol

  • Tert-butyl benzenesulfonate or other sulfonic acid catalyst

  • Solvent (e.g., cyclohexane, if not solvent-free)

  • Sodium hydroxide solution (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

2. Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

3. Procedure:

  • Set up the round-bottom flask with a stirrer and condenser.

  • Charge the flask with phenol and the solvent (if applicable).

  • Add the sulfonic acid catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C).

  • Slowly add tert-butanol to the reaction mixture.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, wash the organic layer with a dilute sodium hydroxide solution to remove unreacted phenol, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or recrystallization if necessary.

  • Analyze the final product to determine the yield and selectivity.

G Friedel-Crafts Alkylation Workflow cluster_reaction Reaction Setup cluster_workup Product Workup & Analysis Charge Reactants & Catalyst Charge Reactants & Catalyst Heat to Reaction Temp Heat to Reaction Temp Charge Reactants & Catalyst->Heat to Reaction Temp Add Alkylating Agent Add Alkylating Agent Heat to Reaction Temp->Add Alkylating Agent Monitor Reaction Monitor Reaction Add Alkylating Agent->Monitor Reaction Cool & Quench Cool & Quench Monitor Reaction->Cool & Quench Reaction Complete Extraction & Washing Extraction & Washing Cool & Quench->Extraction & Washing Drying Drying Extraction & Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Analysis (Yield & Selectivity) Analysis (Yield & Selectivity) Purification->Analysis (Yield & Selectivity)

References

A Comparative Guide to the Cross-Reactivity of Butyl Benzenesulfonate with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of butyl benzenesulfonate, a potent alkylating agent, with a variety of common chemical functional groups. Due to its nature as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, understanding its reactivity profile is critical for process development, impurity control, and risk assessment. This document summarizes the principles governing its reactivity, presents a semi-quantitative comparison of its interactions with key nucleophiles, and provides a general experimental protocol for assessing this reactivity.

Introduction to this compound Reactivity

This compound (BuBs) is an ester of butanol and benzenesulfonic acid. The benzenesulfonate anion is an excellent leaving group because its negative charge is highly stabilized through resonance. This makes the butyl group of BuBs highly susceptible to nucleophilic attack.[1][2] The primary mechanism for its reaction with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This reaction involves a backside attack on the electrophilic carbon atom of the butyl group by a nucleophile, leading to the displacement of the benzenesulfonate leaving group.

The rate of this reaction is dependent on several factors, including the concentration of both this compound and the nucleophile, the inherent reactivity of the nucleophile (nucleophilicity), steric hindrance at the reaction center, and the solvent used.[3][4]

Comparative Cross-Reactivity Analysis

Functional Group (Nucleophile)Representative Compound(s)Expected Relative ReactivityRationale & Supporting Principles
Thiols / Thiolates Cysteine, Glutathione, MercaptansHigh Thiols are highly polarizable and considered "soft" nucleophiles. According to the Hard and Soft Acids and Bases (HSAB) principle, the "soft" electrophilic carbon of BuBs reacts preferentially with soft nucleophiles.[8][9] Thiolates (RS⁻) are significantly more nucleophilic than neutral thiols and are among the most reactive nucleophiles for SN2 reactions.[6][7]
Amines (Primary) Lysine, n-ButylamineHigh to Medium Primary amines are strong nucleophiles due to the lone pair on the nitrogen atom. Their reactivity is generally higher than alcohols but can be influenced by steric bulk.[5][10]
Amines (Secondary) Di-n-butylamine, ProlineMedium Secondary amines are also good nucleophiles but are generally less reactive than primary amines of similar size due to increased steric hindrance around the nitrogen atom.[11]
Amines (Tertiary) TriethylamineLow to None (as a nucleophile) Tertiary amines cannot form a stable N-alkylated product through a standard SN2 reaction as they lack a proton to be removed. They can act as bases, promoting elimination reactions, or form unstable quaternary ammonium salts.[11]
Aromatic Amines AnilineLow The lone pair on the nitrogen in aromatic amines is delocalized into the aromatic ring, which significantly reduces its nucleophilicity compared to aliphatic amines.
Alcohols / Alkoxides Serine, Threonine, MethanolLow (as Alcohols) High (as Alkoxides) Alcohols are weak nucleophiles. For a reaction to occur at a significant rate, the alcohol must typically be deprotonated to its conjugate base, the alkoxide (RO⁻), which is a much stronger nucleophile but also a strong base, potentially leading to competing elimination reactions.[5][12]
Phenols / Phenoxides Tyrosine, PhenolLow (as Phenols) Medium (as Phenoxides) Similar to alcohols, phenols are weak nucleophiles. The corresponding phenoxide ions are more reactive but are weaker nucleophiles than alkoxides due to resonance stabilization of the negative charge.
Carboxylic Acids / Carboxylates Aspartic Acid, Acetic AcidVery Low (as Acids) Low (as Carboxylates) Carboxylic acids are not nucleophilic. Carboxylate anions are weak nucleophiles due to the delocalization of the negative charge across both oxygen atoms.
Water WaterVery Low Water is a very weak nucleophile. The hydrolysis (solvolysis) of this compound in neutral water is expected to be very slow.[13]

Experimental Protocols

Determining the precise rate of reaction between this compound and a specific nucleophile requires a controlled kinetic study. A general methodology is provided below.

General Protocol for Determining Reaction Kinetics by HPLC

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound (BuBs)

  • Nucleophile of interest

  • Aprotic solvent (e.g., Acetonitrile, DMSO)

  • Buffer (if pH control is needed)

  • Quenching solution (e.g., dilute acid if the nucleophile is basic)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[12][14][15]

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile at known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostated vessel at a constant temperature (e.g., 25°C), combine known volumes of the solvent and the nucleophile stock solution. Allow the solution to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a known volume of the this compound stock solution to the vessel. Start a timer immediately. The reaction is typically run under pseudo-first-order conditions, with the nucleophile in large excess (e.g., ≥10-fold) compared to BuBs.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution. This stops the reaction by, for example, protonating a basic nucleophile.

  • HPLC Analysis: Analyze each quenched sample by HPLC. The method should be able to separate and quantify the reactant (this compound) and the expected product. Monitor the disappearance of the BuBs peak area over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or peak area) of this compound (ln[BuBs]) versus time.

    • If the plot is linear, the reaction is first-order with respect to BuBs. The slope of this line is the negative of the pseudo-first-order rate constant (-k').[16]

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k' / [Nucleophile].

Visualizations

Logical Relationship of Factors Affecting Reactivity

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Electrophile Electrophile (this compound) Reactivity Reactivity Electrophile->Reactivity Leaving Group Ability Nucleophile Nucleophile (Functional Group) Nucleophile->Reactivity Nucleophilicity & Steric Hindrance Solvent Solvent Solvent->Reactivity Solvation Effects Temperature Temperature Temperature->Reactivity Kinetic Energy SN2_Mechanism cluster_legend Legend Reactants Nu:⁻  +  Bu-OBs TS [Nu⋯Bu⋯OBs]⁻ Reactants->TS Backside Attack Products Nu-Bu  +  ⁻OBs TS->Products Inversion of Stereochemistry Nu Nu:⁻ = Nucleophile Bu Bu = Butyl Group OBs OBs = Benzenesulfonate (Leaving Group) Workflow A Prepare Reactant Stock Solutions B Initiate Reaction under Pseudo-First-Order Conditions A->B C Sample and Quench at Time Intervals B->C D Analyze Samples by HPLC C->D E Plot ln[BuBs] vs. Time D->E F Determine Rate Constants E->F

References

Safety Operating Guide

Proper Disposal of Butyl Benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of butyl benzenesulfonate is critical for ensuring laboratory safety and environmental protection. As a compound that can cause organ damage through prolonged exposure and is harmful to aquatic life with long-lasting effects, all handling and disposal procedures must be conducted with precision and care.[1][2] This guide provides detailed, step-by-step instructions for the proper management of this compound waste in a research and development setting.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the hazards of this compound. Handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[3][4] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber, butyl rubber).[5]

  • Body Protection: Wear appropriate protective clothing, such as a lab coat or a chemical-resistant apron, to prevent skin exposure.[3][5][6]

  • Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach, where the waste is managed from the point of generation to its final destruction in accordance with local, regional, and national regulations.[3][7] Under no circumstances should this compound be discharged into sewer systems or drains. [3][6][8]

Step 1: Waste Collection and Segregation

  • Collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and compatible waste container.[3]

  • The container must be made of a material that will not react with the chemical.

  • Ensure the container is kept tightly sealed except when adding waste.[3][7]

  • Do not mix this compound waste with other solvent categories, particularly halogenated solvents, to avoid complicating the disposal process and increasing costs.[9]

Step 2: Labeling and Storage

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • Store the sealed container in a designated, well-ventilated satellite accumulation area that is away from incompatible materials, such as strong oxidizing agents.[1][4][10]

  • The storage area should be secure and accessible only to trained personnel.[3]

Step 3: Arranging for Professional Disposal

  • This compound waste must be disposed of through a licensed chemical destruction facility.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will handle the transportation and final disposal according to regulatory requirements.[11]

  • The primary recommended disposal method is controlled incineration with flue gas scrubbing to manage the hazardous decomposition products, which can include carbon oxides, nitrogen oxides, and sulfur oxides.[1][3][4]

Step 4: Spill Management In the event of a spill, immediate action is necessary to prevent environmental contamination and personnel exposure.

  • Evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wearing full PPE, prevent further leakage if it is safe to do so.[3]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[3]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways. [3]

Safety and Hazard Data

The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.

ParameterValueReference
Toxicity
Oral LD50 (Rat)2,070 mg/kg[1]
Dermal LD50 (Rat)> 2,000 mg/kg[1]
Inhalation LC50 (Rat)> 4.06 mg/l (4 hours)[1]
Physical Properties
Physical StateClear Liquid[12]
Solubility in Water0.45 g/l at 20 °C[1]
Density~1.15 g/cm³
Boiling Point314 °C / 597 °F
Hazard Classification
GHS Hazard StatementsH373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.

ButylBenzenesulfonateDisposal start Waste Generation (this compound) ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_spill Accidental Spill? start->is_spill collect_waste 2. Collect Waste in a Compatible, Sealed Container ppe_check->collect_waste label_container 3. Label Container 'Hazardous Waste - this compound' collect_waste->label_container is_spill->ppe_check No spill_procedure Follow Spill Management Protocol: - Contain with inert material - Collect with non-sparking tools - Place in hazardous waste container is_spill->spill_procedure Yes spill_procedure->collect_waste store_waste 4. Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs disposal 6. Professional Disposal (Licensed Facility - Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.